4-Octadecylaniline

Catalog No.
S1488594
CAS No.
114235-67-5
M.F
C24H43N
M. Wt
345.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Octadecylaniline

CAS Number

114235-67-5

Product Name

4-Octadecylaniline

IUPAC Name

4-octadecylaniline

Molecular Formula

C24H43N

Molecular Weight

345.6 g/mol

InChI

InChI=1S/C24H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(25)22-20-23/h19-22H,2-18,25H2,1H3

InChI Key

CCRTYBGROAGVGK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)N

Physicochemical Properties of 4-Octadecylaniline

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative data for 4-Octadecylaniline (CAS 114235-67-5).

Property Value Reference
CAS Number 114235-67-5 [1]
Molecular Formula C₂₄H₄₃N [1]
Molecular Weight 345.612 g/mol [1]
Melting Point 59-63 °C (lit.) [1] [2] [3]
Boiling Point 240-245 °C at 0.4 mmHg (lit.) [1] [2] [3]
Density 0.889 g/cm³ [1]
Vapor Pressure 9.95E-09 mmHg at 25°C [1]
pKa 4.95 ± 0.10 (Predicted) [1]
Flash Point 196.4 °C [1]
LogP 8.654 (LogP); 10.4 (XLogP3) [1]
Purity 97% (Sigma-Aldrich) [1] [3]

Applications and Experimental Context

The search results indicate one primary research application for this compound, though specific step-by-step protocols are not provided in detail.

  • Application in Material Science: this compound has been used in the fabrication of alternate-layer Langmuir-Blodgett (LB) films, and the pyroelectric activity of these films was assessed [1] [3]. This suggests its utility in creating organized thin films for electronic or sensor applications.
  • Use in Synthesis: A scientific paper describes this compound as a precursor in the synthesis of rod-shaped oxovanadium(IV) Schiff base complexes [4]. These complexes were studied for their liquid crystal (mesomorphic) properties, exhibiting smectic mesophases [4]. The typical synthesis workflow for such complexes can be summarized as follows:

G Start Start: Precursor Materials Step1 Ligand Synthesis This compound + Aldehyde Start->Step1 Step2 Schiff Base Condensation Formation of Ligand Step1->Step2 Step3 Complexation Reaction with Oxovanadium Salt Step2->Step3 Step4 Purification & Analysis Step3->Step4 App Application & Characterization (Liquid Crystal Studies) Step4->App

Safety and Handling Information

For researchers handling this compound, the following safety information was located:

  • Hazard Codes: Xi (Irritant) [1] [2]
  • Risk Statements: R36/37/38 (Irritating to eyes, respiratory system, and skin) [1] [2]
  • Safety Statements: S26 - S36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing) [1] [2]
  • Personal Protective Equipment (PPE): Gloves, eyeshields, and a type ABEK respirator filter are recommended [3].

Research Guidance

The current search results provide a solid foundation of basic data but lack depth on specific experimental methodologies.

  • For Synthesis Details: The synthesis route mentioned in [1] involves the reaction of 1-octadecanol with aniline in the presence of aniline hydrochloride and zinc chloride, followed by treatment with sodium hydroxide. You can search for the DOI provided (10.1007/s11743-010-1206-7) to find the original paper for a complete protocol.
  • For Advanced Applications: To find more detailed procedures on fabricating Langmuir-Blodgett films using this compound, you may try searching specifically for "this compound Langmuir-Blodgett" in scientific literature databases.

References

Technical Profile of 4-Octadecylaniline

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifier and quantitative physical properties of 4-Octadecylaniline (CAS No. 114235-67-5) [1] [2] [3].

Property Value / Description
CAS Registry Number 114235-67-5 [1] [4] [2]
Molecular Formula C₂₄H₄₃N [1] [4] [2]
Molecular Weight 345.6 g/mol [1] [4] [2]
Density 0.889 ± 0.06 g/cm³ (Predicted) [1] [2] [5]
Melting Point 59-63 °C (lit.) [1] [2] [5]
Boiling Point 240-245 °C at 0.4 mmHg (lit.) [1] [2] [5]
pKa 4.95 ± 0.10 (Predicted) [1] [2] [3]
LogP (Octanol-Water) 8.654 (Predicted) [2] [3]
Flash Point 196.4°C [2] [3]
Vapor Pressure 9.95 × 10⁻⁹ mmHg at 25°C [3]

Description: this compound is a long-chain alkyl-substituted aniline derivative. Its structure features a hydrophobic octadecyl group attached to an aromatic amine, imparting surfactant-like properties [2]. This amphiphilic nature makes it useful in interfacial applications, as a precursor for specialized dyes and liquid crystals, and as a building block for surface-modifying agents [2].

Synthetic Application in Material Science

A prominent and recent application of this compound is as a precursor in the synthesis of advanced hydrogen-bonded liquid crystal (HBLC) supramolecular systems [6]. The following diagram illustrates this two-step synthesis workflow.

G Start Start: Raw Materials P1 4-Pyridinecarboxaldehyde Start->P1 P2 4-n-Octadecylaniline Start->P2 Step1 Synthesis Step 1: Condensation Reaction P1->Step1 P2->Step1 Int Proton Acceptor (P18) Schiff Base Step1->Int Step2 Synthesis Step 2: Hydrogen Bonding Int->Step2 End Final Product: Hydrogen-Bonded Liquid Crystal (HBLC) Step2->End P3 4-alkoxy benzoic acid (Proton Donor) P3->Step2

Detailed Experimental Protocol [6]:

  • Step 1: Synthesis of the Proton Acceptor (P18)

    • Reaction: An equimolar (1:1) mixture of 4-pyridinecarboxaldehyde and 4-n-octadecylaniline is refluxed in ethanol for 6–7 hours.
    • Mechanism: This is a condensation reaction forming a Schiff base (–HC=N–).
    • Workup: The resultant product is filtered and recrystallized from ethyl acetate.
    • Characterization: The product is validated by its melting point (72 °C, 345 K) and characterized by IR, ¹H NMR, and ¹³C NMR spectroscopy.
  • Step 2: Preparation of the Hydrogen-Bonded Complex

    • Reaction: The proton acceptor (P18) and a substituted 4-alkoxy benzoic acid (proton donor) are combined in a 1:1 ratio using tetrahydrofuran (THF) as the solvent and refluxed for 1 hour.
    • Mechanism: Formation of supramolecular complex via hydrogen bonding between the pyridine ring of P18 and the carboxylic acid group.
    • Workup: The solvent is evaporated to yield the final HBLC supramolecule.

Research Significance: These novel materials exhibit smectic A mesophases and have potential applications in capacitors, optical filters, and light modulators due to their stimuli-responsive and self-assembling "smart" material properties [6].

Safety and Handling

The following safety information is based on supplier-provided data [1] [4] [2]:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [2].
  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) [2].
  • Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing) [3].

References

The Critical Challenge of High LogP in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

A LogP value of 8.65 indicates extremely high lipophilicity. In the context of drug development, this presents significant challenges for achieving usable pharmacokinetic properties.

  • Poor Solubility: A LogP this high far exceeds the optimal range for drug-like compounds, which typically have a LogP between 1 and 3 [1]. Such compounds are practically insoluble in aqueous environments, making formulation for any biological testing or delivery nearly impossible [1].
  • Blood-Brain Barrier (BBB) Penetration: While lipid solubility is a key factor for passive diffusion across the BBB, the relationship is biphasic [2]. Compounds that are too lipid-soluble can become trapped in the lipid bilayers of the BBB's endothelial cell membranes and fail to partition into the brain interstitial fluid [2]. Furthermore, a molecular weight approaching or exceeding 400-500 Da, combined with excessive hydrogen bonding, further hinders penetration [2] [3].
  • Promiscuous Binding and Toxicity: Highly lipophilic compounds have a greater tendency for non-specific binding to proteins and lipids, increasing the risk of off-target effects and general cellular toxicity [1].

Strategic Approaches for High-Lipophilicity Compounds

To make a compound like 4-Octadecylaniline tractable for research, the following strategies, derived from standard medicinal chemistry practices, are essential.

The table below summarizes the core issues and potential mitigation strategies.

Challenge Consequence Potential Mitigation Strategy
Extremely High Lipophilicity (LogP 8.65) Poor aqueous solubility; non-specific binding; potential toxicity Molecular modification to create a prodrug; formulation with advanced delivery systems (e.g., nanoparticles, liposomes) [2].
Molecular Weight & Size Likely exceeds optimal range for passive BBB penetration Assess if the compound is a candidate for active transport mechanisms [3].
Lack of Experimental Data Unknown ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties Rely on computational prediction as a first step to estimate properties and guide experimental design [4] [3].
Detailed Experimental and Computational Pathways
  • Computational Property Prediction (In Silico Screening) Before any wet-lab experiment, use computational tools to predict properties. This is a cornerstone of modern Computer-Aided Drug Design (CADD) [4].

    • Methodology: Utilize QSPR (Quantitative Structure-Property Relationship) models and other machine learning algorithms trained on large chemical datasets [4] [3]. These can predict LogP, LogD, solubility, and potential BBB permeability.
    • Workflow: The process involves encoding the molecular structure into a numerical feature set, which a trained model uses to make predictions [5]. The diagram below illustrates a generalized predictive model workflow.

    architecture A Molecular Structure of This compound B Feature Extraction & Descriptor Calculation A->B C Trained Prediction Model (e.g., Random Forest) B->C D Predicted Properties (LogP, Solubility, BBB Score) C->D

    Generalized in silico property prediction workflow.

  • Prodrug Design for Solubility and Delivery A common strategy for compounds with poor bioavailability is to design a prodrug—an inactive derivative that is converted to the active compound inside the body [2].

    • Methodology: Temporarily modify the aniline (-NH2) group or the end of the alkyl chain with a polar, ionizable moiety (e.g., a phosphate group or an amino acid). This dramatically increases water solubility. Once administered and circulating, endogenous enzymes (e.g., phosphatases in the bloodstream or target tissue) cleave the modifying group, releasing the active parent compound [2].
    • Historical Precedent: This is the principle behind heroin (diacetylmorphine), which is a prodrug that crosses the BBB more efficiently than morphine due to its higher lipid solubility, and is then hydrolyzed to active metabolites in the brain [2].
  • Experimental Measurement of BBB Permeability If a soluble prodrug or formulation is achieved, experimental validation is crucial. Cell-based models are a standard high-throughput method [3].

    • Protocol (In Vitro BBB Model):
      • Cell Culture: Use immortalized brain endothelial cells (e.g., hCMEC/D3, bEnd.3) grown on porous transwell inserts to create a monolayer.
      • Integrity Check: Measure the Trans-Endothelial Electrical Resistance (TEER) to confirm the formation of tight junctions before the experiment.
      • Permeability Assay: Add the test compound (e.g., your prodrug) to the donor compartment (apical side). At designated time points, sample from the acceptor compartment (basolateral side).
      • Quantification: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of compound that has traversed the monolayer. The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport [3].

A Path Forward for Your Research

To proceed with this compound, I suggest the following actionable steps:

  • Leverage Computational Tools: Use software like MolSoft, Schrodinger's Suite, or open-source tools from the RDKit community to predict the full ADMET profile and verify the provided LogP value.
  • Prioritize Prodrug Synthesis: Given the extreme LogP, designing and synthesizing a soluble prodrug derivative is likely the most viable path to enabling any biological testing.
  • Focus on Formulation: If the parent compound must be used, invest significant effort into advanced formulation strategies, such as encapsulation in nanoparticles or liposomes, to create a deliverable system.

References

4-Octadecylaniline safety data sheet GHS pictograms

Author: Smolecule Technical Support Team. Date: February 2026

Identified Hazards and Safety Information

The table below summarizes the available safety and hazard information for 4-Octadecylaniline from the search results [1].

Property Detail
Hazard Codes Xi (Irritant) [1]
Hazard Statements H36/37/38 (May cause irritation to the eyes, respiratory system, and skin) [1]
Precautionary Statements P26, P36 (Specific wording not provided in search results) [1]
Flash Point 196.4°C [1]
WGK Germany 3 (Severely hazardous to water) [1]

Experimental Handling Workflow

The provided hazard statements suggest that this compound is an irritant. Given its structural relation to aniline, which is highly toxic [2], a cautious approach is essential. The diagram below outlines a recommended workflow for its safe handling in a laboratory setting.

Start Start: Plan Experiment P1 Risk Assessment: Review all available hazard data Start->P1 P2 Don Appropriate PPE: Gloves, lab coat, safety goggles P1->P2 Understand Hazards P3 Prepare Engineering Controls: Use fume hood P2->P3 Prevent Exposure P4 Execute Procedure: Handle with care, control vapors P3->P4 Safe Environment P5 Manage Waste: Collect for proper disposal P4->P5 Procedure Complete End End P5->End Area Secured

> A recommended workflow for handling this compound, emphasizing risk assessment, personal protective equipment (PPE), and engineering controls.

Detailed Handling Protocols

  • Personal Protective Equipment (PPE): Based on the irritant properties (Xi), wear appropriate protective clothing, gloves, and eye/face protection [1]. The general guidance for aniline, a related compound, stresses the importance of preventing skin contact and eye contact, and having facilities for quick drenching available [2].
  • Engineering Controls: Use local exhaust ventilation and handle the substance in a well-ventilated place, ideally within a fume hood, to prevent inhalation of vapors or dust.
  • Storage and Stability: Store in a cool, well-ventilated place. Keep container tightly closed. The compound has a defined melting point (59-63 °C) and boiling point (240-245 °C at 0.4 mm Hg), which should be considered for storage conditions [1].
  • Spill and Disposal: Avoid generating dust. Sweep up and place into a suitable, sealed container for disposal. Do not allow the material to enter the environment, as it is classified as severely hazardous to water (WGK 3) [1].

Important Limitations and Next Steps

The information presented has significant limitations:

  • Incomplete Data: The search results do not contain a full Safety Data Sheet. Critical information, such as toxicological data, full first-aid measures, ecological information, and disposal considerations, is missing.
  • Non-Authoritative Source: The primary source is a chemical supplier's product page [1], which is less reliable than an official SDS from a manufacturer or a regulatory body.

For safe laboratory work, you must obtain a complete and current Safety Data Sheet directly from the chemical manufacturer before using this compound.

References

4-Octadecylaniline solubility in organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Available Physical Property Data

The table below summarizes the basic physical properties of 4-Octadecylaniline (CAS No. 114235-67-5) found in the search results.

Property Value
Molecular Formula C₂₄H₄₃N [1] [2]
Molecular Weight 345.60 g/mol [1] [2]
Melting Point 59-63 °C (lit.) [2] [3]
Boiling Point 240-245 °C at 0.4 mmHg (lit.) [2] [3]
Density ~0.889 g/cm³ (Predicted) [2]
pKa ~4.95 (Predicted) [2]

Guidance for Solubility Investigation

The search results do not contain specific data on the solubility of this compound in organic solvents. To obtain this critical information, I suggest the following approaches:

  • Consult Specialized Databases: Search for the compound in SciFinder or Reaxys, which are comprehensive chemical databases that often contain detailed solubility data and experimental procedures.
  • Retrieve Original Research: The compound was used in a study on Langmuir-Blodgett films [3]. Finding the full text of this and related research papers may reveal the solvents used in experimental protocols.
  • Infer from Chemical Structure: As a derivative of aniline with a long alkyl chain, this compound is likely soluble in less polar organic solvents. The table below compares its potential solubility based on the related compound, octadecylamine [4]:
Solubility Category Solvents (for Octadecylamine)
Soluble Chloroform, Ethanol, Isopropanol, Toluene, Benzene, Ether [4]
Slightly Soluble Acetone [4]
Insoluble Water [4]

Proposed Experimental Workflow for Solubility Determination

Given the lack of direct data, you may need to determine the solubility experimentally. The following diagram outlines a standard workflow for this process.

Start Start: Prepare this compound Step1 Select a range of organic solvents Start->Step1 Step2 Add solute to solvent in vial Step1->Step2 Step3 Agitate and/or gently heat Step2->Step3 Step4 Observe visually for dissolution Step3->Step4 Step5 Quantify via UV-Vis or HPLC Step4->Step5 Step6 Record saturation concentration Step5->Step6 End End: Compile solubility profile Step6->End

Proposed experimental workflow for determining solubility.

References

4-Octadecylaniline synthesis from 1-octadecanol and aniline

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-Octadecylaniline

This compound is an aromatic amine with a long alkyl chain, making it a valuable intermediate in organic and materials chemistry. This compound is particularly useful for synthesizing Schiff's base liquid crystalline compounds [1] and has been used in the fabrication of specialized Langmuir-Blodgett films for pyroelectric activity assessment [2] [3]. The following sections provide a detailed, practical guide for its synthesis, characterization, and application.

Synthesis Protocol: this compound from 1-Octadecanol and Aniline

This protocol is adapted from a literature-guided synthesis route [3].

Reagents and Materials
Reagent/Material Specification / Purity Purpose
1-Octadecanol Reagent grade Alkylating agent
Aniline Reagent grade Amine source
Aniline hydrochloride Reagent grade Reaction catalyst/acid source
Zinc chloride (ZnCl₂) Reagent grade Lewis acid catalyst
Sodium hydroxide (NaOH) Reagent grade For work-up and pH adjustment
Suitable organic solvent e.g., Toluene, Hexane For extraction and purification
Equipment
  • Round-bottom flask (250 mL)
  • Condenser
  • Heating mantle with temperature control
  • Thermometer
  • Magnetic stirrer and stir bar
  • Separatory funnel (250 mL)
  • Buchner funnel and filter paper
  • Rotary evaporator
  • Melting point apparatus
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask, combine 1-octadecanol, aniline, and aniline hydrochloride in the molar ratios reported in the literature [3]. Add a catalytic amount of zinc chloride (ZnCl₂).
  • Heating and Reaction: Attach a condenser and heat the reaction mixture to 240-250 °C with stirring. Maintain this temperature for 1 hour [3].
  • Cooling: After the reaction time is complete, carefully remove the heat source and allow the mixture to cool to approximately 70 °C.
  • Base Treatment: Slowly add a solution of sodium hydroxide (NaOH) to the cooled reaction mixture. Stir at 70 °C for 2 hours to hydrolyze any intermediates and liberate the free aniline derivative [3].
  • Work-up and Isolation:
    • Allow the mixture to cool to room temperature.
    • Transfer the mixture to a separatory funnel and add a suitable organic solvent (e.g., toluene) and water.
    • Separate the organic layer.
    • Wash the organic layer repeatedly with water until the aqueous washes are neutral.
    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
  • Purification:
    • Filter the solution to remove the drying agent.
    • Concentrate the filtrate using a rotary evaporator to obtain a crude solid.
    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or hexane to yield pure this compound as a solid.

Safety and Characterization Data

Physicochemical Properties [2] [3]
Property Value
CAS Number 114235-67-5
Molecular Formula C₂₄H₄₃N
Molecular Weight 345.61 g/mol
Melting Point 59 - 63 °C
Boiling Point 240 - 245 °C at 0.4 mmHg
Density 0.9 ± 0.1 g/cm³
Flash Point 196.4 °C
predicted pKa 4.95 ± 0.10
Hazard and Safety Information [2]
  • Signal Word: Warning
  • Hazard Statements:
    • H315: Causes skin irritation
    • H319: Causes serious eye irritation
    • H335: May cause respiratory irritation
  • Precautionary Statements: P261, P305+P351+P338
  • Personal Protective Equipment (PPE): It is recommended to use gloves, eyeshadows, and an appropriate respirator when handling this compound.

Analytical Methods for Characterization

The following methods can be used to confirm the identity and purity of the synthesized product.

  • Thin-Layer Chromatography (TLC): Monitor reaction progress and check purity.
  • High-Performance Liquid Chromatography (HPLC): Determine purity quantitatively. The method developed for Furosemide, using a C18 column and a mobile phase of 0.1% acetic acid and acetonitrile, can serve as a reference for method development [4].
  • Melting Point: Determine the melting point and compare it to the literature value (59-63 °C) as a primary purity check [2] [3].
  • Spectroscopic Analysis:
    • ¹H NMR & ¹³C NMR: For definitive structural confirmation.
    • Mass Spectrometry: To confirm molecular weight.

Application in Schiff's Base Synthesis

A key application of this compound is the synthesis of liquid crystalline Schiff's base compounds. The general workflow for this application is as follows:

schiff_base_workflow Start Start Synthesis Step1 Synthesize this compound (Refer to Protocol Above) Start->Step1 Step2 Prepare Aldehyde Component (e.g., p-n-Alkoxybenzaldehyde) Step1->Step2 Step3 Condensation Reaction This compound + Aldehyde Step2->Step3 Step4 Work-up and Purification (Recrystallization) Step3->Step4 Step5 Characterization (Thermal Microscopy, DSC) Step4->Step5 End Schiff's Base Product Step5->End

Experimental Details for Condensation:

  • Reaction: Equimolar amounts of this compound and the requisite aldehyde (e.g., p-n-decyloxybenzaldehyde, p-n-octadecyloxybenzaldehyde) are dissolved in a warm, anhydrous organic solvent like ethanol or toluene.
  • Catalysis: A few drops of an acid catalyst (e.g., glacial acetic acid) may be added.
  • Stirring: The mixture is stirred under reflux for several hours.
  • Isolation: The product is collected by filtration after cooling or by solvent evaporation, followed by recrystallization.

The resulting compounds, such as N-(p-n-decyloxybenzylidene)-p-n-octadecylaniline, exhibit various liquid crystalline phases (smectic A, B, C, etc.), characterized by techniques like thermal microscopy (TM) and differential scanning calorimetry (DSC) [1].

Conclusion

This protocol outlines a practical synthesis of this compound from commercially available starting materials. The compound serves as a versatile building block, particularly in advanced materials science for creating liquid crystalline systems with defined thermal and structural properties.

References

Langmuir-Blodgett Film Fabrication: A General Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The Langmuir-Blodgett technique is a method for creating highly ordered ultra-thin films at the molecular level. The process involves spreading amphiphilic molecules on an air-water interface, compressing them into a monolayer, and then transferring this monolayer onto a solid substrate [1] [2].

Experimental Workflow

The following diagram outlines the core steps of the LB film fabrication process.

Start Start LB Film Fabrication Step1 1. Subphase Preparation (Milli-Q water, pH adjustment) Start->Step1 Step2 2. Amphiphile Solution Prep (Dissolve in volatile solvent) Step1->Step2 Step3 3. Monolayer Formation (Spread solution at air-water interface) Step2->Step3 Step4 4. Solvent Evaporation (Wait 10+ minutes) Step3->Step4 Step5 5. Monolayer Compression (Measure π-A isotherm) Step4->Step5 Step6 6. LB Film Transfer (Vertical dipping or horizontal contact) Step5->Step6 Step7 7. Characterization (PM-IRRAS, UV-Vis, etc.) Step6->Step7 End Analysis and Application Step7->End

Materials and Equipment
  • Langmuir-Blodgett Trough: A Teflon trough equipped with movable barriers, a surface pressure sensor (e.g., Wilhelmy plate), and a dipping mechanism [2] [3].
  • Solid Substrates: Hydrophilic substrates (e.g., glass, silicon wafer, quartz) are typically used for the first layer. Substrates must be thoroughly cleaned prior to use [2] [3].
  • Amphiphile: The target molecule, such as 4-Octadecylaniline or a similar long-chain amine.
  • Solvent: High-purity, volatile organic solvent such as chloroform or hexane. Chloroform is commonly used to prepare solutions with concentrations around 0.5 - 1.0 mg/mL [4] [3].
  • Aqueous Subphase: Ultra-pure water (e.g., Milli-Q, resistivity of 18.2 MΩ·cm). The subphase pH and ionic composition can be modified to control the charge and organization of the floating monolayer [3].
Detailed Methodology

3.1. Preparation of the Langmuir Monolayer

  • Prepare the Subphase: Fill the LB trough with the purified water. Adjust the pH if necessary by adding small amounts of acid, base, or buffer solutions. For amine-containing amphiphiles, an alkaline subphase (e.g., pH ~9-10) is often used to ensure the amine group is in its deprotonated, neutral form, promoting a more ordered film [5] [4].
  • Prepare Spreading Solution: Dissolve the amphiphile molecules in a volatile solvent like chloroform to a typical concentration of 0.5-1.0 mM [4] [3].
  • Spread the Monolayer: Using a microsyringe, slowly and evenly deposit the solution drop-by-drop onto the air-water interface.
  • Solvent Evaporation: Allow 10-20 minutes for the solvent to completely evaporate, leaving an unordered layer of amphiphilic molecules at the interface [3].

3.2. Monolayer Compression and Characterization

  • Compress the Monolayer: Slowly compress the barriers at a controlled speed (e.g., 10 mm/min) while continuously monitoring the surface pressure (π) [3].
  • Record the π-A Isotherm: This plot of surface pressure versus molecular area is crucial for analyzing the phase transitions and stability of the monolayer. The figure below illustrates a typical isotherm with key parameters [2].

G L G->L LC L->LC S LC->S C S->C

Analyze the isotherm to determine key parameters like the Lift-off area (onset of pressure increase), phase transitions, and collapse pressure (πc), which indicates the monolayer's maximum stability [2]. 3. In-situ Characterization (Optional): Techniques like Brewster Angle Microscopy (BAM) can visualize domain formation, and PM-IRRAS can provide information on molecular orientation at the air-water interface [3].

3.3. Langmuir-Blodgett Film Transfer

  • Set Transfer Parameters:
    • Surface Pressure: Choose a pressure within the stable, condensed phase of the isotherm, typically between 20-35 mN/m. This pressure must be maintained constant by the barriers during the entire transfer process [2] [3].
    • Dipping Speed: A slow, constant speed (e.g., 5-10 mm/min) is generally used to ensure uniform deposition [3].
    • Substrate Wettability: For the first layer, a hydrophilic substrate is typically raised through the monolayer (upstroke), resulting in a head-down orientation [2].
  • Perform the Transfer: Slowly dip the substrate through the interface. A transfer ratio (t.r.) is calculated as t.r. = (Decrease in monolayer area) / (Area of substrate coated). A transfer ratio close to 1.0 indicates an ideal, uniform transfer [2].
  • Build Multilayers: The process can be repeated to deposit multiple layers. A Y-type deposition, where the film deposits on both the up- and down-strokes, is most common and results in a head-to-head, tail-to-tail structure [2].

Insights from Related Amine-Based LB Films

While specific data for this compound is unavailable, research on other long-chain amines provides valuable reference points.

Amphiphile / System Key Findings & Quantitative Data Reference
Octadecylamine (ODA) Forms stable monolayers on alkaline subphase; interacts strongly with dye molecules (e.g., Methyl Orange, Bromocresol Purple) at pH 4-9. Adsorbed dye molecules can take an "edge-on" orientation. [5] [6]
N-(4-octadecyloxy-...) Mixed monolayers with stearylamine (SAM) showed well-organized, well-packed films with high ordering and triclinic packing. Demonstrated low wettability and small contact angle hysteresis. [7]
DPPE with GOx Enzyme Immobilization successful on a subphase with pH adjusted to be acidic (to protonate the DPPE headgroup). This highlights the critical role of subphase pH in molecular interaction and film functionality. [4]

Critical Considerations for Protocol Development

  • Subphase pH is Crucial: For amine-functionalized amphiphiles, the subphase pH directly controls the ionization state of the amine group (-NH₂ vs. -NH₃⁺), which profoundly affects molecular packing, interaction with other species, and ultimate film stability [5] [4] [6].
  • Optimize Compression Speed: A slow, steady compression rate is vital for allowing molecules to reorganize into a thermodynamically stable structure and for obtaining reproducible π-A isotherms. Fast compression can lead to film collapse or non-equilibrium states.
  • Validate with Transfer Ratio: Consistently monitor the transfer ratio during deposition. Significant deviations from 1.0 indicate non-uniform transfer, which could be due to an unstable monolayer, inappropriate surface pressure, or improper dipping speed [2].

Future Application Prospects

LB films incorporating functional molecules like this compound hold significant promise in advanced research applications. The precise control offered by the technique is being explored for:

  • High-Performance Gas Sensors: Creating highly ordered, ultra-thin films for detecting gases like ammonia (NH₃) and acetylene (C₂H₂) with exceptional sensitivity at room temperature [1].
  • Biosensors: Immobilizing enzymes like glucose oxidase (GOx) into LB films to develop acoustic and electrochemical sensors for continuous health monitoring [4].
  • Theranostic Platforms: Fabricating films that combine luminescent probes (e.g., Europium complexes) with bioactive molecules, enabling combined sensing and drug delivery capabilities [3].

References

pyroelectric activity of 4-Octadecylaniline LB films

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 4-Octadecylaniline

Here is a summary of the basic identifying information, chemical properties, and safety data for this compound, compiled from chemical databases [1] [2] [3].

Table 1: Basic Identifiers and Properties

Property Details
CAS Number 114235-67-5 [1] [2] [3]
Molecular Formula C₂₄H₄₃N [1] [2] [3]
Molecular Weight 345.6 g/mol [1] [2] [3]
Melting Point 59-63 °C [1] [2] [3]
Boiling Point 240-245 °C at 0.4 mmHg (or 462.3 °C at 760 mmHg, predicted) [1] [2] [3]
Density 0.889-0.9 g/cm³ (Predicted) [1] [2]
Flash Point 196.4 °C [2] [3]
pKa 4.95±0.10 (Predicted) [1] [3]
Canonical SMILES CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)N [3]

Table 2: Safety Information

Category Details
Hazard Codes Xi (Irritant) [2] [3]
Risk Statements (R-phrases) R36/37/38 (Causes irritation to the eyes, respiratory system, and skin) [2]
Safety Statements (S-phrases) S26, S36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing) [2] [3]
GHS Pictogram [2]
Signal Word Warning [2]

Potential Research Context

One of the search results confirms that this compound has been used in scientific research, specifically mentioning its application in the "fabrication of alternate-layer Langmuir-Blodgett (LB) films and pyroelectric activity in the films was assesd" [3]. This aligns perfectly with your topic but is the extent of the available detail. The primary literature source for this finding appears to be a 1987 study by Jones et al. titled "IR studies of pyroelectric Langmuir-Blodgett films" published in Thin Solid Films [2].

Experimental Workflow for LB Film Fabrication and Analysis

The following diagram outlines a generalized experimental workflow for fabricating and characterizing Langmuir-Blodgett films, which is typical in this field of research. The specific steps for this compound would need to be filled in from the primary literature.

LB_Workflow Start Start: Material Preparation Step1 Subphase Preparation (pH, Ionic Strength) Start->Step1 Step2 Surfactant Spreading (this compound Solution) Step1->Step2 Step3 Film Compression & Isotherm Analysis Step2->Step3 Step4 LB Film Deposition (Dipping, Layer Structure) Step3->Step4 Step5 Structural Characterization (IR Spectroscopy, XRD) Step4->Step5 Step6 Electrical Characterization (Pyroelectric Coefficient) Step5->Step6 End End: Data Analysis Step6->End

References

Comprehensive Application Notes and Protocols: 4-Octadecylaniline in Alternate-Layer Langmuir-Blodgett Films

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Significance

4-Octadecylaniline (CAS Registry Number: 114235-67-5) is an amphiphilic organic compound featuring a long aliphatic chain (C18H37) attached to an aniline moiety in the para position. This unique molecular architecture, with both hydrophobic and hydrophilic components, makes it particularly suitable for Langmuir-Blodgett (LB) film formation. The molecule's primary amine group provides a reactive site for further chemical modification or interaction with various substrates, while the long alkyl chain ensures sufficient hydrophobicity for stable monolayer formation at the air-water interface. The compound has a molecular weight of 345.6 g/mol and the molecular formula C₂₄H₄₃N [1].

The structural characteristics of this compound contribute significantly to its utility in LB technology. The molecule possesses a melting point range of 59-63°C and boils at 240-245°C under reduced pressure (0.4 mmHg) [1] [2]. Its amphiphilic nature allows it to orient at interfaces, with the polar aniline group interacting favorably with aqueous subphases and the nonpolar octadecyl chain extending away from the water surface. This orientation facilitates the formation of highly organized monolayer and multilayer structures with controlled thickness and molecular arrangement. The compound has been successfully employed in the fabrication of functional thin films with specialized properties, including pyroelectric activity, which is the generation of an electric charge in response to thermal fluctuations [1] [2].

Table 1: Fundamental Chemical and Physical Properties of this compound

Property Specification Reference
CAS Registry Number 114235-67-5 [1]
Molecular Formula C₂₄H₄₃N [1]
Molecular Weight 345.6 g/mol [1]
Melting Point 59-63°C [1]
Boiling Point 240-245°C at 0.4 mmHg [1]
Purity 97% [1]
Hazard Classification Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 [1]

Langmuir-Blodgett Film Fabrication

Fundamental Principles and Material Preparation

The Langmuir-Blodgett technique enables the creation of highly ordered ultra-thin films through the controlled transfer of monolayers from the air-water interface onto solid substrates [3]. This method provides exceptional precision in managing molecular orientation and packing, making it particularly valuable for constructing tailored organic nanostructures. The this compound molecule is ideally suited for this technique due to its inherent amphiphilicity; the long alkyl chain provides hydrophobicity while the aniline group offers hydrophilic character and potential for chemical interaction. This balance allows the compound to form stable monolayers at the air-water interface that can be systematically transferred to create multilayer architectures with precise control over each layer's properties [1] [2].

For LB film fabrication with this compound, researchers typically prepare a chloroform solution with a concentration ranging from 0.5-1.0 mg/mL [4]. Chloroform is preferred as the spreading solvent due to its high volatility, which facilitates rapid evaporation after application to the water surface, and its inability to mix with the aqueous subphase. The subphase composition can be modified based on experimental requirements; for instance, incorporating pH-sensitive dyes like bromocresol purple (Bcp) or methyl orange (MO) enables the creation of complex systems where the this compound monolayer interacts with these functional molecules [4] [5]. The water used for the subphase should be of high purity (resistivity ≥18 MΩ·cm) to minimize contamination that could disrupt monolayer formation [4].

Monolayer Preparation and Characterization at Air-Water Interface

The process begins with the careful application of the this compound solution onto the clean subphase surface using a microsyringe. After allowing sufficient time for solvent evaporation (typically 10-15 minutes), the floating monolayer is symmetrically compressed using movable barriers at a controlled rate (1-5 mm/min). During compression, the surface pressure (π) is continuously monitored against the mean molecular area (A) using a Wilhelmy plate balance system, generating pressure-area (π-A) isotherms that provide crucial information about the monolayer's phase behavior [3]. These isotherms reveal phase transitions from gaseous to liquid-expanded and finally to condensed states, with the optimal deposition pressure typically selected from the solid-analogous region of the isotherm to ensure monolayer stability [4] [3].

Research with analogous compounds such as octadecylamine (ODA) has demonstrated that molecular area can expand significantly (from approximately 20 Ų to 105 Ų) when the monolayer is formed on subphases containing complementary molecules like bromocresol purple, indicating complex formation at the interface [4]. For this compound, which possesses a similar alkyl chain but with an aniline headgroup rather than a simple amine, the molecular packing and interactions can be tailored by modifying subphase conditions such as pH or incorporating specific anions or dye molecules. The monolayer is typically compressed to a target surface pressure of 25-35 mN/m for deposition, which provides an optimal balance between stability and transfer efficiency [4].

Film Deposition and Multilayer Construction

The transfer of this compound monolayers onto solid substrates can be accomplished using either the conventional Langmuir-Blodgett (vertical dipping) or Langmuir-Schaefer (horizontal lifting) method [6]. The selection between these techniques depends on the specific monolayer properties and desired film architecture. For alternate-layer films, where this compound is deposited in combination with other materials, the vertical dipping method is generally preferred as it enables precise control over the deposition sequence and layer orientation [1].

The deposition process involves immersing and withdrawing the substrate through the floating monolayer while maintaining constant surface pressure through barrier compression. The transfer ratio (the decrease in monolayer area divided by the substrate coated area) should be monitored closely, with values near 1.0 indicating optimal transfer efficiency. For the creation of alternate-layer structures, this compound layers can be alternated with other functional materials such as dyes, polymers, or inorganic layers to achieve specific electronic, optical, or pyroelectric properties [1] [2]. The unique aniline headgroup in this compound provides enhanced opportunities for chemical interaction between layers compared to simple alkyl amines, facilitating the creation of more stable and functional multilayer architectures.

Table 2: Optimized Experimental Conditions for this compound LB Films

Parameter Standard Condition Alternative/Notes
Solvent Chloroform (HPLC grade) Concentration: 0.5-1.0 mg/mL
Spreading Volume 50-100 μL Applied dropwise across water surface
Compression Speed 1-5 mm/min Adjust based on isotherm characteristics
Deposition Pressure 25-35 mN/m Determined from π-A isotherm plateau
Subphase Temperature 20-25°C Controlled within ±0.5°C
Subphase pH 5.8 (unmodified) Adjustable for specific applications
Dipping Speed 2-10 mm/min Optimize for substrate wettability

Structural Characterization and Analysis

The structural properties of this compound LB films require comprehensive characterization to verify molecular organization, layer uniformity, and interfacial properties. UV-visible spectroscopy provides information about electronic transitions and can detect the incorporation of chromophores such as dye molecules in alternate-layer structures [4]. For this compound itself, the absorption characteristics of the aniline moiety can offer insights into molecular orientation and potential interactions between layers. Fourier-Transform Infrared Spectroscopy (FTIR), particularly when using photoelastic modulation (PEM-FTIR), delivers detailed molecular-level information about chain conformation, headgroup interactions, and molecular packing density [4] [7]. Specific attention should be paid to the N-H stretching vibrations (typically around 3382 cm⁻¹ for secondary amines) and C-H stretching modes (2919 and 2852 cm⁻¹) which provide evidence of ordered alkyl chains [8].

X-ray diffraction and reflectivity measurements offer crucial insights into the layer-periodic structure of multilayer films, allowing determination of interlayer spacing and assessment of structural order along the stacking direction [4]. Studies with similar amphiphilic compounds have revealed interdigitated structures in LB films, where alkyl chains from adjacent layers interpenetrate, reducing the expected layer spacing [5]. For this compound films, such structural details significantly influence functional properties including pyroelectric activity. Additionally, surface wettability characterized through contact angle measurements provides complementary information about the surface energy and molecular organization at the film-air interface [7]. Well-organized this compound films with closely packed alkyl chains typically exhibit low wettability and minimal contact angle hysteresis, indicating a homogeneous surface with low density of defects [7].

Functional Applications and Modifications

Pyroelectric Films and Sensing Applications

The pyroelectric activity observed in alternate-layer LB films containing this compound makes them particularly promising for thermal sensing applications [1]. Pyroelectric materials generate a temporary electrical voltage when subjected to temperature fluctuations, a property valuable for infrared detection, thermal imaging, and environmental monitoring systems. The molecular organization achievable through the LB technique enables the creation of non-centrosymmetric structures essential for pyroelectric behavior. In such films, the alternating layers of this compound with other functional materials create the asymmetric polarization needed for pyroelectric response, with the long alkyl chains providing structural stability while the aniline groups may contribute to charge transfer processes [1] [2].

The fabrication of pyroelectric devices using this compound typically involves creating alternate-layer structures where the compound is deposited in combination with other polar materials. These structures can be further enhanced by incorporating additional functional groups or nanoparticles to increase the pyroelectric coefficient. The thin-film nature of LB assemblies offers advantages for rapid thermal response compared to bulk pyroelectric materials, making them suitable for high-sensitivity applications. Although the specific pyroelectric coefficients of this compound-based films are not provided in the available literature, the confirmed pyroelectric activity suggests potential for development in thermal sensing platforms [1].

Electrically Conducting Films and Composite Systems

This compound serves as a valuable precursor for electrically conducting LB films through its polymerization into poly(N-octadecylaniline) [8]. The synthesis involves chemical oxidation of N-octadecylaniline using ammonium persulfate as an oxidizing agent, resulting in a polymer that retains the amphiphilic character necessary for LB processing while exhibiting semiconducting properties. These polymeric films can be fabricated using mixed LB films with stearic acid, which enhances transfer stability and structural organization. The electrical conductivity of these films can be dramatically increased (by up to five orders of magnitude) through doping with iodine vapor, making them suitable for various molecular electronic applications [8].

The electrical properties of these films exhibit anisotropy, with in-plane conductivity typically higher than through-plane conductivity, reflecting the stratified nature of the LB structure [8]. Impedance analysis of poly(N-octadecylaniline) LB films suggests an (RQ) equivalent circuit model, where R represents resistance and Q represents constant phase element. This conductive behavior, combined with the precise thickness control offered by the LB technique, enables potential applications in organic electronic devices, including field-effect transistors, chemical sensors, and electrochromic displays. The extended conjugation in the polyaniline backbone coupled with the insulating alkyl chains creates interesting electronic properties at the nanoscale, with potential for tailoring through layer architecture and doping levels [8].

Experimental Protocols

Protocol 1: Formation of this compound Monolayer and π-A Isotherm Measurement

This protocol describes the standard procedure for forming and characterizing a this compound monolayer at the air-water interface prior to LB deposition.

  • Step 1: Subphase Preparation: Fill a clean Langmuir trough with high-purity water (resistivity ≥18 MΩ·cm). Adjust the subphase temperature to 20±0.5°C using a circulating water bath. For specific applications, modify the subphase by dissolving appropriate additives (e.g., dyes, ions) at this stage [4].

  • Step 2: Surface Cleaning: Close the movable barriers and compress them fully to reduce the available surface area. Clean the air-water interface thoroughly by suction using a vacuum aspirator until the surface pressure reading remains stable near zero mN/m during barrier oscillation [4].

  • Step 3: Solution Preparation: Dissolve this compound (97% purity) in HPLC-grade chloroform to prepare a 0.75 mg/mL solution. Sonicate briefly if necessary to ensure complete dissolution [4].

  • Step 4: Monolayer Spreading: Using a precision microsyringe, apply the this compound solution dropwise across the water surface between the barriers. Allow 10-15 minutes for complete solvent evaporation [4] [3].

  • Step 5: Compression Isotherm: Compress the monolayer symmetrically at a constant rate of 2 mm/min while continuously recording the surface pressure versus mean molecular area. Repeat the compression-expansion cycle at least twice to assess monolayer stability and reproducibility [4] [3].

  • Step 6: Data Analysis: Identify the characteristic phase transitions from the π-A isotherm. Determine the optimal deposition pressure (typically in the condensed phase region) and calculate the limiting molecular area through extrapolation of the steepest portion of the isotherm to zero pressure [3].

Protocol 2: Fabrication of Alternate-Layer LB Films with Dye Incorporation

This protocol details the procedure for creating alternate-layer LB films containing this compound and functional dye molecules for sensing applications.

  • Step 1: Subphase Modification: Prepare an aqueous subphase containing bromocresol purple (Bcp) dye at a concentration of 1×10⁻⁵ M. Adjust the subphase pH to 8.0-9.0 using minimal sodium hydroxide to enhance dye-monolayer interaction [4].

  • Step 2: Substrate Preparation: Clean solid substrates (e.g., glass, silicon wafers) thoroughly using appropriate protocols (piranha solution for glass, RCA cleaning for silicon). Make the substrates hydrophilic for optimal first-layer deposition [4] [6].

  • Step 3: Monolayer Formation: Spread this compound chloroform solution as described in Protocol 1. Compress the monolayer to the predetermined target pressure (30 mN/m) and allow it to stabilize for 10 minutes [4].

  • Step 4: First Deposition Cycle: Immerse the substrate through the monolayer at a constant speed of 5 mm/min while maintaining constant surface pressure. Withdraw the substrate at the same speed to complete the first layer transfer. Monitor the transfer ratio to ensure optimal deposition (target: 0.95-1.05) [4] [3].

  • Step 5: Intermediate Processing: After depositing the this compound layer, gently rinse the substrate with purified water and dry under a stream of nitrogen [4].

  • Step 6: Alternate Layer Formation: For the next layer, use a different material (e.g., stearic acid, functional polymer) or a modified this compound monolayer to create the alternating structure. Repeat the deposition process with appropriate parameters for the second material [1] [2].

  • Step 7: Multilayer Construction: Continue alternating layers until the desired architecture is achieved. Maintain consistent deposition conditions throughout the process to ensure uniform layer structure [1].

Protocol 3: Post-Assembly Modification with Dye Molecules

This protocol describes an alternative approach for incorporating functional dye molecules into pre-formed this compound LB films through post-assembly adsorption.

  • Step 1: LB Film Fabrication: Prepare a multilayer film of pure this compound using the standard deposition procedure (Protocol 1) without subphase additives. Typically, 5-15 layers are deposited to create an adequate adsorption substrate [4].

  • Step 2: Dye Solution Preparation: Prepare a 1×10⁻⁴ M aqueous solution of the desired dye (e.g., methyl orange, bromocresol purple). Adjust the pH to optimize dye-film interaction based on the specific dye characteristics [4] [5].

  • Step 3: Adsorption Process: Immerse the this compound LB film-coated substrate into the dye solution for a predetermined period (typically 30-60 minutes) to allow dye adsorption onto the film surface [4] [5].

  • Step 4: Rinsing and Drying: Remove the substrate from the dye solution and rinse gently with purified water to remove loosely adsorbed dye molecules. Dry the film under a nitrogen stream [4].

  • Step 5: Characterization: Analyze the dye-incorporated film using UV-visible spectroscopy to confirm dye adsorption and assess molecular orientation. FTIR spectroscopy can provide additional information about dye-film interactions [4] [5].

G Start Start LB Film Fabrication Subphase Subphase Preparation High-purity water (18 MΩ·cm) Temperature control (20±0.5°C) Start->Subphase Interface Interface Cleaning Barrier compression Surface aspiration Subphase->Interface Solution Sample Solution Prep This compound in chloroform (0.75 mg/mL concentration) Interface->Solution Spreading Monolayer Spreading Dropwise application Solvent evaporation (10-15 min) Solution->Spreading Compression Monolayer Compression Constant rate (2 mm/min) π-A isotherm recording Spreading->Compression Analysis Isotherm Analysis Phase transition identification Deposition pressure determination Compression->Analysis Substrate Substrate Preparation Thorough cleaning Hydrophilic surface treatment Analysis->Substrate Deposition Film Deposition Vertical dipping (5 mm/min) Constant pressure maintenance Substrate->Deposition Transfer Transfer Ratio Monitoring Target: 0.95-1.05 Adjust if necessary Deposition->Transfer Drying Intermediate Processing Rinsing with purified water Nitrogen drying Transfer->Drying Multilayer Multilayer Construction Alternate with other materials Repeat deposition cycles Drying->Multilayer Characterization Final Characterization UV-vis, FTIR, XRD analysis Multilayer->Characterization Application Functional Application Pyroelectric testing Electrical measurements Characterization->Application

Diagram 1: Experimental workflow for fabricating this compound Langmuir-Blodgett films, showing the sequential steps from subphase preparation to final characterization and application.

Troubleshooting and Optimization

Common challenges in this compound LB film fabrication include monolayer instability, inconsistent transfer ratios, and structural defects in multilayer films. For monolayer instability, ensure subphase purity and minimize vibrations in the system. If transfer ratios consistently deviate from 1.0, adjust the dipping speed or surface pressure parameters. Optimal transfer typically occurs at dipping speeds of 2-10 mm/min and surface pressures in the range of 25-35 mN/m [4] [3]. Structural defects in multilayer films can be minimized through careful control of compression speed and maintenance of constant temperature throughout deposition.

For enhanced functionality, consider chemical modification of this compound or formation of mixed monolayers with complementary compounds. Studies with similar amphiphiles have shown that mixed systems with stearylamine exhibit better organization compared to mixtures with stearic acid or stearyl alcohol [7]. The aniline headgroup in this compound provides opportunities for Schiff base formation or other derivatization strategies to tailor interfacial properties and molecular interactions. When working with alternate-layer structures containing dye molecules, optimize the subphase pH to maximize interaction between the this compound and the complementary material, as this significantly affects both monolayer stability and final film properties [4] [5].

Table 3: Troubleshooting Guide for this compound LB Film Fabrication

Problem Possible Causes Solutions
Monolayer instability Contaminated subphase, vibration interference, solvent impurities Improve cleaning protocol, use vibration isolation, ensure solvent purity
Low transfer ratio Incorrect surface pressure, improper substrate wettability, fast dipping speed Optimize deposition pressure, enhance substrate cleaning, reduce dipping speed
Irregular deposition Surface contamination, temperature fluctuations, monolayer collapse Reclean interface, improve temperature control, reduce target pressure
Poor multilayer uniformity Incompatible layer materials, inadequate drying between layers Modify alternate material selection, extend drying time between depositions
Weak functional response Suboptimal layer architecture, insufficient layer number, improper doping Adjust alternate-layer sequence, increase deposited layers, optimize doping conditions

Conclusion

This compound represents a versatile amphiphile for creating functional Langmuir-Blodgett films with applications in pyroelectric devices, chemical sensing, and molecular electronics. The detailed protocols provided in this document enable researchers to fabricate well-defined monolayer and multilayer architectures with controlled molecular organization. The unique combination of a long alkyl chain providing hydrophobic character with an aniline headgroup offering potential for chemical interaction makes this compound particularly valuable for advanced thin-film technologies. Further research opportunities exist in exploring alternate-layer combinations with novel functional materials, optimizing electrical and pyroelectric properties through doping strategies, and scaling up the fabrication process for technological applications.

References

Comprehensive Application Notes and Protocols for Aromatic-Modified Stationary Phases in Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aromatic Stationary Phases

Aromatic stationary phases represent a specialized class of chromatographic materials that provide unique selectivity distinct from standard polar and non-polar phases. Their key characteristic is the ability to engage in π-π interactions with analytes possessing π electrons, making them particularly valuable for separating complex mixtures of aromatic compounds [1].

In Supercritical Fluid Chromatography (SFC), these phases are especially powerful. The non-aqueous mobile phase systems, typically using carbon dioxide, reduce cavity energy and acidity, thereby enhancing the relative contribution of other interactions like hydrogen bonding, dipole-dipole, and π-π interactions in solute retention [1]. These phases can be broadly categorized into:

  • Alkyl benzene phases (linear chain alkyl benzene and polyphenyl alkyl)
  • Aromatic phases with heteroatoms in the spacer arm or on the ring
  • Polycyclic aromatic hydrocarbon or polymeric aromatic phases
  • Composite phenyl–octadecyl phases [1]

Synthesis and Chemical Characterization

Synthesis Protocol for Aromatic Stationary Phases

The synthesis typically follows a two-step functionalization method on silica support materials [1]:

Materials:

  • Silica Support: Full porous particles (FPP) silica (5 μm particle size, 320 m²/g surface area, 80 Å pore size) [1] [2]
  • Ligands: Aniline, 1-aminonaphthalene, 1-aminoanthracene, 1-aminopyrene [1]
  • Coupling Agent: 3-glycidoxypropyltrimethoxysilane (KH560) [1]
  • Solvent: Anhydrous xylene (to prevent hydrolysis of epoxy groups) [1]

Procedure:

  • Initial Silanization: Bond 3-glycidoxypropyltrimethoxysilane to FPP silica in xylene under reflux to create hydrophilic surfaces with epoxy functional groups [1].
  • Aromatic Functionalization: React the epoxy-modified silica with selected aromatic amines (aniline derivatives) to form the final stationary phase [1].
  • Post-processing: Wash sequentially with xylene, methanol, and acetone, then dry under vacuum at 60°C [1].

Table 1: Elemental Analysis and Surface Coverage of Synthesized Stationary Phases

Stationary Phase Carbon Content (%) Surface Coverage (μmol/m²) Ligand Type
Sil-Im-C18-1 [2] 13.26 1.60 (Imidazole) Imidazole/C18
Sil-Im-C18-2 [2] 13.14 1.32 (Imidazole) Imidazole/C18
Sil-Im-C18-3 [2] 15.12 1.22 (Imidazole) Imidazole/C18
ODT [3] 2.87 0.66 C18 on Titania
Chromatographic Characterization

The LSER model provides a quantitative framework to understand retention behavior. The extended model for SFC applications is expressed as [1]:

logk = c + eE + sS + aA + bB + vV + d⁻D⁻ + d⁺D⁺

Where the system coefficients represent:

  • v: Van der Waals interactions
  • b: Hydrogen bond acceptor basicity
  • a: Hydrogen bond donor acidity
  • s: Dipole-dipole interactions
  • e: π-π interactions
  • d⁺/d⁻: Ionic interactions with cations/anions

Table 2: LSER Coefficients for Retention Mechanisms in SFC

Interaction Mechanism LSER Coefficient Dominant in Aromatic Phases
π-π Interaction e Primary
Hydrogen Bonding a, b Significant
Dipole-Dipole s Moderate
Dispersion v Variable
Ionic Interaction d⁺, d⁻ Adjustable with additives

For aromatic stationary phases, retention is typically dominated by hydrogen bonding and π-π interactions, with the contribution of π-π interactions increasing with the size of the aromatic ligand system [1].

Separation Mechanisms and Selectivity

The workflow below illustrates the dominant retention mechanisms and how to manipulate them for method development.

G StationaryPhase Aromatic Stationary Phase PI π-π Interactions StationaryPhase->PI HB Hydrogen Bonding StationaryPhase->HB DD Dipole-Dipole StationaryPhase->DD EI Electrostatic/Ionic StationaryPhase->EI Aromatic Aromatic Compounds PI->Aromatic Primary Polar Polar Compounds HB->Polar Significant DD->Polar Moderate Ionic Ionic Species EI->Ionic Controllable

Practical Application Protocols

Method Development for Flavonoids and Alkaloids

Materials:

  • Stationary Phase: S-1-ami-py (1-aminopyrene functionalized) for maximum π-π interaction [1]
  • Mobile Phase: CO₂ with methanol modifier (10-40% gradient) [1]
  • Additives: 20 mM ammonium formate or 0.1% diethylamine [1]
  • Analytes: Flavonoids, alkaloids, phenolic compounds [1]

Chromatographic Conditions:

  • Flow Rate: 1.0-3.0 mL/min [1]
  • Back Pressure: 1500-2500 psi [1]
  • Temperature: 25-40°C [1]
  • Detection: UV-Vis or MS compatible [1]

Optimization Strategy:

  • Start with 20% methanol modifier in CO₂
  • Adjust modifier percentage to optimize retention (increase for polar compounds)
  • Add 0.1% acid (formic or trifluoroacetic) for basic compounds like alkaloids
  • Add 0.1% base (diethylamine) for acidic compounds like flavonoids
  • Use ammonium formate (10-20 mM) for ionic compounds [1]
Mixed-Mode Separation Protocol

For compounds with diverse properties, a mixed-mode approach provides superior separation:

Stationary Phase: Sil-Im-C18 (Imidazole/C18 co-grafted) [2] Mobile Phase: Phosphate buffer (pH 3.0-7.0) with acetonitrile gradient [2] Analytes: Nucleobases, nucleosides, inorganic anions, phenols, aromatic amines [2]

Key Observations:

  • Imidazole groups significantly reduce hydrophobicity and hydrophobic selectivity [2]
  • Enhanced retention for polar compounds under reversed-phase conditions [2]
  • Improved peak shape for basic compounds due to suppressed silanol effects [2]

Table 3: Application Range for Different Stationary Phase Types

Analyte Class Recommended Phase Key Interaction Modifier/Additive
Polycyclic Aromatic Hydrocarbons S-1-ami-py [1] π-π Methanol/CO₂
Flavonoids S-1-ami-anth [1] π-π, H-bonding Methanol + 0.1% DEA
Alkaloids S-1-ami-naph [1] π-π, Ionic Methanol + 0.1% TFA
Phenolic Compounds S-aniline [1] H-bonding, π-π Methanol/CO₂
Nucleobases/Nucleosides Sil-Im-C18 [2] HILIC/Ion Exchange ACN/Phosphate Buffer
Inorganic Anions Sil-Im-C18 [2] Ion Exchange Phosphate Buffer

Quality Control and Validation

Performance Evaluation Tests

Hydrophobicity Assessment:

  • Measure k values for alkylbenzenes (benzene to butylbenzene) [2]
  • Calculate methylene selectivity (αCH₂) [2]

Shape Selectivity:

  • Separate polycyclic aromatic hydrocarbon pairs (e.g., triphenylene/ o-terphenyl) [2]
  • Calculate shape selectivity factor [2]

Polar Interactions:

  • Test caffeine/phenol retention ratio [2]
  • Evaluate silanol activity using benzylamine/phenol separation [2]

Ion-Exchange Capacity:

  • Measure retention of inorganic anions (Br⁻, NO₃⁻) [2]
  • Calculate ion-exchange selectivity factors [2]
Batch-to-Batch Reproducibility

Ensure consistent synthesis through:

  • Elemental Analysis: Carbon content variation < ±0.3% [2]
  • Chromatographic Tests: Retention time RSD < 1.5% for standard compounds [2]
  • Surface Coverage: Consistency within ±0.1 μmol/m² [2]

Troubleshooting Guide

Problem Possible Cause Solution
Peak Tailing Strong ionic interactions Add ionic additives (ammonium formate) [1]
Insufficient Retention Too high modifier percentage Reduce methanol content in CO₂ [1]
Poor Separation Inadequate π-π interaction Switch to larger aromatic ligand (pyrene > anthracene > naphthalene) [1]
Long Equilibration Mobile phase/stationary phase mismatch Pre-condition with target mobile phase [2]

Conclusion

Aromatic stationary phases with octadecyl/aniline characteristics offer unique selectivity for challenging separations, particularly in SFC and mixed-mode HPLC. Their retention mechanism is dominated by π-π interactions complemented by hydrogen bonding and adjustable ionic interactions. The synthesis protocol involving two-step functionalization provides consistent, high-performance materials suitable for pharmaceutical, environmental, and natural product applications.

The intentional introduction of electrostatic interactions through FPP silica and controlled addition of ionic modifiers significantly expands their application range to include ionic and highly polar compounds, making them versatile tools for modern chromatographic method development.

References

Comprehensive Analysis of Aniline Compounds Detection Methods: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aniline Compounds and Analytical Challenges

Aniline compounds represent a class of aromatic amines with extensive applications in industrial manufacturing, including polymer production, pharmaceutical synthesis, dye manufacturing, and agricultural chemicals. Despite their industrial utility, these compounds pose significant health and environmental risks due to their toxicity, potential carcinogenicity, and environmental persistence. The US Environmental Protection Agency has classified aniline as a probable human carcinogen (Group B2) and established a Reference Concentration (RfC) of 1 μg/m³ for chronic non-cancer effects in air [1]. These compounds can enter environmental matrices through industrial wastewater discharge, improper waste disposal, and atmospheric emissions, ultimately contaminating water resources, soil ecosystems, and indoor air quality.

The analytical challenge in detecting aniline compounds stems from several factors: their typically low environmental concentrations requiring high sensitivity methods, the complex matrices in which they are found necessitating selective techniques, and their varying physical-chemical properties demanding versatile approaches. Traditional detection methods have relied on techniques such as spectrophotometry, electrochemical analysis, and chromatography, but these often involve complex sample pretreatment, require expensive instrumentation, and lack real-time monitoring capabilities [2]. Recent advances in detection technologies have focused on overcoming these limitations through innovative materials, sensing platforms, and integration strategies that enhance sensitivity, selectivity, and practical applicability across different environmental and biological matrices.

Detection Principles and Methodologies

Fluorescence-Based Sensing Approaches

Fluorescence probes have emerged as powerful tools for detecting aniline compounds due to their exceptional sensitivity, rapid response, and suitability for real-time monitoring. A notable development in this category is the quinoxaline-based ratiometric fluorescent probe (PAMD) that employs an acetyl group as the recognition moiety for aniline derivatives. This probe exhibits a distinctive fluorescence transition from orange (570 nm) to blue (460 nm) upon interaction with aniline, while p-nitroaniline induces complete fluorescence quenching within 1 minute due to the formation of intermolecular hydrogen bonds [2]. The probe demonstrates exceptional selectivity for aniline and p-nitroaniline over potentially interfering compounds and has been successfully integrated into agarose-based hydrogel and PVA-embedded thin films for visual detection of airborne and aqueous aniline derivatives.

Another innovative fluorescence-based approach utilizes copper-doped carbon dots (CuCDs) with laccase-like activity for detecting aniline additives in hair dyes. These CuCDs are monodispersed ellipsoidal crystals with an average diameter of 3.4 nm and active copper centers similar to natural laccase. Enzyme kinetics experiments revealed that the maximum rate constant (Vmax) obtained from CuCDs is 59 times greater than that of natural laccase, while the Michaelis-Menten constant (Km) is approximately half, indicating superior catalytic efficiency and high affinity for laccase substrates [3]. The CuCDs maintain over 90% of their catalytic activity across wide pH and temperature ranges and during extended storage (>30 days), demonstrating remarkable stability for practical applications in cosmetic product analysis and safe hair dye development.

Electrochemical and Electronic Sensing Platforms

Organic field-effect transistors (OFETs) represent a promising approach for aniline detection, particularly for volatile organic compounds (VOCs) in environmental and medical monitoring. Recent research has focused on diketopyrrolopyrrole (DPP)-based polymers functionalized with aniline derivatives that serve as sensitive layers in OFET sensors. The electron-donating and nucleophilic characteristics of aniline moieties, when associated with electron-deficient DPP units, deepen the highest occupied molecular orbital (HOMO) levels in the semiconducting polymer, introducing localized energy levels capable of trapping holes [4] [5]. This hole-trapping effect fine-tunes charge-carrier dynamics in DPP-based thin films, enabling measurable changes in electrical conductivity upon interaction with target gas molecules such as acetone, dimethyl carbonate, and acetic acid in both vapor and solution phases.

MXene/polyaniline nanocomposites developed through liquid/liquid interface-assisted polymerization offer another electrochemical sensing platform with enhanced characteristics for dopamine detection. This innovative approach enables controlled release of aniline monomers at the organic/aqueous interface, resulting in effective interaction with the inherently negative charges of MXene nanosheets and initiating in situ polymerization of polyaniline on MXene surfaces and interlayers [6]. The resulting nanocomposite exhibits superior electrochemical performance compared to hybrid structures formed via conventional single-phase polymerization, with the liquid/liquid interface method producing better exfoliation of MXene through integration of fibrillar polyaniline rather than the aggregated structures characteristic of single-phase polymerization.

Chromatographic and Nanochannel-Based Methods

Chromatographic techniques remain widely used for aniline compound detection, with recent improvements focusing on simplifying sample preparation and enhancing sensitivity. An online solid-phase extraction (SPE) HPLC system has been developed that eliminates the need for derivatization traditionally required for GC analysis of these thermolabile and polar compounds [7]. This method utilizes a Thermo Scientific Dionex UltiMate 3000 Dual HPLC system with a SolEx HRP cartridge for enrichment and an Acclaim 120 C18 column for separation, achieving baseline separation of aniline and nitroanilines within 15 minutes. The method demonstrates excellent linearity (r value >0.9999) at concentrations of 1-100 μg/L, with method detection limits of 0.1-0.2 μg/L, representing a 10-100 fold improvement in sensitivity compared to EPA Method 8131 [7] [8].

For ultratrace detection, a dummy molecularly imprinted polymer (DMIP) nanochannel sensor has been developed that operates on the principle of ion current rectification across asymmetric charged nanoporous capillaries [9]. This sensor exhibits a linear relationship between rectification ratio and logarithm aniline concentration across an impressive range from 1 nmol/L to 0.1 mmol/L, with a remarkably low detection limit of 0.2 nmol/L. When applied to real seawater samples, the sensor demonstrated an average recovery rate of 88.31%, confirming its practical utility for environmental monitoring with advantages including low cost, miniaturization potential, simple operation, high accuracy, and excellent reproducibility [9].

Comparative Analysis of Detection Methods

Table 1: Comprehensive comparison of aniline compounds detection methods

Method Category Detection Principle Limit of Detection Linear Range Analysis Time Key Advantages
Fluorescent Probe (PAMD) Ratiometric fluorescence change Not specified Not specified <1 minute for p-nitroaniline Real-time monitoring, visual detection, dual response for aniline/p-nitroaniline
Copper-doped Carbon Dots Laccase-like catalytic activity Not specified Not specified Rapid (specific time not given) High stability, dual-function for detection and hair dyeing, 59× higher Vmax than natural laccase
Dummy Molecularly Imprinted Nanochannel Ion current rectification 0.2 nmol/L 1 nmol/L - 0.1 mmol/L Not specified Ultra-high sensitivity, excellent reproducibility, suitable for complex matrices like seawater
Online SPE-HPLC-UV Solid-phase extraction with chromatographic separation 0.1-0.2 μg/L 1-100 μg/L 15 minutes (30 min with reconditioning) Full automation, no derivatization needed, excellent linearity
OFET Sensors (DPP-based) Charge transport modulation in polymer semiconductors Not specified Not specified Real-time capability Low-power operation, wearable integration, tunable sensitivity through substituents
MXene/PANI Nanocomposite Electrochemical sensing 34 nM (for dopamine) Not specified Not specified Enhanced electrochemical performance, controlled polymerization at liquid/liquid interface

Table 2: Application suitability for different sample matrices

Method Category Water Samples Air Samples Biological Samples Industrial Products Soil/Sediment
Fluorescent Probe (PAMD) Excellent (tested in actual water samples) Good (airborne detection demonstrated) Not reported Not reported Excellent (tested in soil samples)
Copper-doped Carbon Dots Not reported Not reported Potential Excellent (hair dye products) Not reported
Dummy Molecularly Imprinted Nanochannel Excellent (seawater tested) Not reported Not reported Not reported Not reported
Online SPE-HPLC-UV Excellent (tap and pond water tested) Not reported Not reported Potential Not reported
OFET Sensors (DPP-based) Solution phase capability Excellent (vapor phase demonstrated) Potential (biomarker detection) Not reported Not reported
MXene/PANI Nanocomposite Not reported Not reported Excellent (dopamine sensing in biological contexts) Not reported Not reported

Detailed Experimental Protocols

Protocol 1: Fluorescence Detection Using Quinoxaline-Based Probe (PAMD)
4.1.1 Materials and Equipment
  • Probe PAMD synthesis: Requires camphorquinone as starting material with introduction of imine bond, nitro, and hydroxyl groups to increase fluorescence wavelength [2]
  • Solvents: High-purity dimethyl sulfoxide (DMSO), ethanol, and deionized water
  • Reference compounds: Aniline and p-nitroaniline standards (purity ≥98%)
  • Equipment: Fluorometer with capability for ratiometric measurements, UV-vis spectrophotometer, pH meter, analytical balance
4.1.2 Probe Synthesis Procedure
  • Synthesis precursor TTPD: Follow synthetic route outlined in supplementary materials of reference [2]
  • Prepare intermediate PAMP: Utilize Scheme 1 provided in supplementary materials [2]
  • Final probe assembly: Combine precursors to obtain final PAMD probe through condensation reactions
  • Purification: Purify via column chromatography and characterize using NMR and mass spectrometry
  • Probe storage: Store in desiccator at 4°C protected from light
4.1.3 Detection Procedure for Environmental Samples
  • Soil sample preparation:

    • Extract aniline compounds from soil samples using 10 mL ethanol per gram of soil
    • Sonicate for 30 minutes followed by centrifugation at 5000 rpm for 10 minutes
    • Collect supernatant and filter through 0.45 μm membrane
  • Water sample preparation:

    • Filter water samples through 0.22 μm membrane to remove particulate matter
    • Adjust pH to 7.0 using phosphate buffer
  • Fluorescence measurement:

    • Prepare probe solution at 10 μM concentration in ethanol-water (1:1 v/v) mixture
    • Mix 1 mL probe solution with 1 mL sample extract or standard solution
    • Incubate for 5 minutes at room temperature
    • Measure fluorescence emission spectrum from 400 to 650 nm with excitation at 375 nm
  • Data analysis:

    • For aniline detection: Calculate ratio of fluorescence intensities at 460 nm and 570 nm (I₄₆₀/I₅₇₀)
    • For p-nitroaniline detection: Monitor quenching efficiency at 570 nm
    • Determine concentration using pre-established calibration curves
4.1.4 Sensor Integration for Air Monitoring
  • Hydrogel preparation:

    • Dissolve 100 mg agarose in 10 mL boiling deionized water
    • Add 1 mg PAMD probe to the solution and mix thoroughly
    • Cast in Petri dishes and allow to gel at room temperature
  • Thin film preparation:

    • Dissolve 100 mg polyvinyl alcohol (PVA) in 10 mL hot deionized water
    • Add 1 mg PAMD probe and mix until homogeneous
    • Cast the solution on glass substrates and allow to dry at room temperature
  • Air monitoring:

    • Expose hydrogel or thin film to air samples for specified time periods
    • Examine under UV light (365 nm) for color changes
    • For quantitative analysis, measure fluorescence using portable fluorometer
Protocol 2: HPLC-UV Detection with Online Solid-Phase Extraction
4.2.1 Materials and Equipment
  • HPLC system: Thermo Scientific Dionex UltiMate 3000 Dual HPLC system or equivalent with binary pump, autosampler, and column compartment [7]
  • Detection: Diode array detector (DAD) with 1.5 μL flow cell
  • Software: Dionex Chromeleon Chromatography Data System (CDS)
  • Columns: SolEx HRP cartridge (2.1 × 20 mm) for online SPE; Acclaim 120 C18 column (3 μm, 3 × 150 mm) for separation
  • Chemicals: Aniline, o-nitroaniline, m-nitroaniline, p-nitroaniline, o,p-dinitroaniline standards (purity ≥98%), HPLC-grade methanol, deionized water
4.2.2 Mobile Phase Preparation and System Setup
  • Mobile phase preparation:

    • Mobile Phase A: Deionized water with 0.1% formic acid
    • Mobile Phase B: Methanol with 0.1% formic acid
    • Filter through 0.2 μm membrane and degas under vacuum
  • System configuration:

    • Set up the online SPE system with the SolEx HRP trap column placed between the loading pump and injection valve
    • Connect the Acclaim 120 C18 analytical column to the analytical pump
    • Maintain column temperature at 30°C and autosampler at 4°C
  • Standard preparation:

    • Prepare individual stock solutions at 1000 mg/L in methanol
    • Prepare working standards by serial dilution in deionized water
    • Store at 4°C and renew weekly
4.2.3 Chromatographic Conditions and Analysis
  • Online SPE program:

    • Loading phase: 0.5 mL/min with 95% Mobile Phase A for 2.5 minutes
    • Elution phase: Switch valve position to backflush trap column contents onto analytical column
  • Gradient elution program:

    • Initial: 20% B, hold for 0.5 minutes
    • Ramp to 50% B over 4.5 minutes
    • Ramp to 90% B over 5 minutes
    • Hold at 90% B for 2 minutes
    • Return to 20% B in 0.5 minutes
    • Re-equilibrate for 7.5 minutes (total run time: 20 minutes)
  • Detection parameters:

    • Wavelength: 254 nm for aniline, 220 nm for nitroanilines
    • Spectrum collection: 200-400 nm for peak purity assessment
    • Injection volume: 500 μL for environmental waters, 100 μL for drinking waters
  • Quantification:

    • Identify compounds based on retention time and UV spectrum
    • Use external calibration with 5-7 concentration levels
    • Apply standard addition method for complex matrices
Protocol 3: Electrochemical Detection Using MXene/PANI Nanocomposites
4.3.1 Synthesis of MXene/PANI Nanocomposite
  • MXene preparation:

    • Etch MAX phase (Ti₃AlC₂) with hydrofluoric acid (HF) or in-situ generated HF using HCl/LiF mixture
    • Centrifuge and wash repeatedly with deionized water until supernatant reaches pH ~6
    • Delaminate by shaking or sonication under inert atmosphere
    • Collect multilayer MXene dispersion and concentrate via centrifugation
  • Liquid/liquid interface-assisted polymerization:

    • Prepare organic phase: 0.1 M aniline monomer in toluene
    • Prepare aqueous phase: MXene dispersion (1 mg/mL) in 0.1 M HCl
    • Combine phases in reactor with volume ratio 1:1 (organic:aqueous)
    • Initiate polymerization by adding oxidant (ammonium persulfate) to aqueous phase
    • Stir gently at interface for 12 hours at room temperature
    • Collect interfacial product and wash with deionized water and ethanol
  • Characterization:

    • Confirm successful intercalation using XRD, Raman spectroscopy, SEM, and HRTEM
    • Verify electrochemical properties via cyclic voltammetry in 0.1 M H₂SO₄
4.3.2 Electrode Modification and Sensor Preparation
  • Glassy carbon electrode (GCE) preparation:

    • Polish GCE (3 mm diameter) with 0.3 and 0.05 μm alumina slurry
    • Rinse thoroughly with deionized water and dry under nitrogen stream
  • Modification with MXene/PANI nanocomposite:

    • Prepare ink by dispersing 1 mg MXene/PANI in 1 mL deionized water
    • Sonicate for 30 minutes to achieve homogeneous dispersion
    • Deposit 5 μL suspension onto GCE surface
    • Dry at room temperature to form uniform film
4.3.3 Electrochemical Detection Procedure
  • Measurement conditions:

    • Use three-electrode system: modified GCE as working electrode, Ag/AgCl reference electrode, platinum wire counter electrode
    • Supporting electrolyte: 0.1 M phosphate buffer (pH 7.0)
    • Technique: Differential pulse voltammetry (DPV) or amperometry
  • Analytical measurement:

    • For DPV: Apply potential range -0.2 to 0.6 V with pulse amplitude 50 mV, pulse width 50 ms
    • Record current response at characteristic oxidation potential
    • Construct calibration curve by standard addition method
    • Validate method in real samples with standard addition

Visual Experimental Workflows

Method Selection and Application Guide

G Start Start: Aniline Detection Method Selection SampleType Sample Type Identification Start->SampleType Water Water Samples SampleType->Water Aquatic Air Air Samples SampleType->Air Atmospheric Soil Soil/Sediment SampleType->Soil Terrestrial Industrial Industrial Products SampleType->Industrial Commercial Biological Biological Matrices SampleType->Biological Clinical Sensitivity Sensitivity Requirement Water->Sensitivity Method4 OFET Sensors (Real-time monitoring) Air->Method4 Preferred Method3 Quinoxaline Fluorescent Probe (PAMD) Soil->Method3 Validated Method5 Copper-doped Carbon Dots (Hair dye analysis) Industrial->Method5 Hair dyes Method6 MXene/PANI Composite (Electrochemical detection) Biological->Method6 Biosensing HighSens High Sensitivity Required Sensitivity->HighSens Trace analysis ModSens Moderate Sensitivity Required Sensitivity->ModSens Routine monitoring Method1 Dummy Molecularly Imprinted Nanochannel Sensor (LOD: 0.2 nmol/L) HighSens->Method1 Ultra-trace Method2 Online SPE-HPLC-UV (LOD: 0.1-0.2 μg/L) HighSens->Method2 Trace Resources Available Resources ModSens->Resources Advanced Advanced Instrumentation Available Resources->Advanced HPLC available Basic Basic Laboratory Setup Resources->Basic Minimal equipment Advanced->Method2 Automated Basic->Method3 Field deployment

This decision pathway guides researchers in selecting the most appropriate detection method based on their specific sample type, sensitivity requirements, and available resources. The nanochannel sensor offers the highest sensitivity for ultratrace analysis, while fluorescent probes provide practical solutions for field applications with minimal equipment requirements. For automated routine monitoring of water samples, the online SPE-HPLC-UV method delivers excellent performance, whereas OFET sensors are particularly suited for real-time air monitoring applications.

Fluorescence Detection Experimental Workflow

The fluorescence detection workflow illustrates the systematic procedure for detecting aniline compounds using the PAMD probe, highlighting the distinct response mechanisms for different analytes. The method offers flexibility through both solution-based measurements and solid-state sensor integration, making it adaptable to various application scenarios from laboratory analysis to field monitoring.

Conclusion and Method Selection Guidance

The detection of aniline compounds has evolved significantly with the development of diverse methodological approaches, each offering distinct advantages for specific applications. Fluorescence-based methods provide rapid, sensitive detection suitable for real-time monitoring and field applications, with the PAMD probe offering the unique capability of differential response for aniline versus p-nitroaniline. Chromatographic techniques like online SPE-HPLC-UV deliver robust, automated analysis with excellent sensitivity and reproducibility for routine water quality monitoring. For ultratrace analysis, nanochannel sensors with molecularly imprinted polymers achieve unprecedented sensitivity down to sub-nanomolar concentrations, while OFET-based sensors enable real-time monitoring of airborne aniline compounds with potential for wearable integration.

When selecting an appropriate detection method, researchers should consider the specific application requirements, including required sensitivity, sample matrix, available instrumentation, and analysis throughput. For environmental monitoring across multiple compartments (water, air, soil), fluorescence methods offer versatility and practical implementation. For regulatory compliance and standardized testing, HPLC methods provide validated performance with full automation. The emerging technologies described herein represent significant advances over traditional methods, overcoming previous limitations in sensitivity, selectivity, and operational complexity to better address the ongoing challenges in environmental monitoring, industrial safety, and public health protection.

References

Comprehensive Application Notes and Protocols for Aromatic Stationary Phases in Supercritical Fluid Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aromatic Stationary Phases in SFC

Supercritical Fluid Chromatography (SFC) has emerged as a powerful separation technique that utilizes supercritical carbon dioxide as the primary mobile phase component, offering distinct advantages over traditional liquid chromatography methods. The technique combines the low viscosity and high diffusivity of gas chromatography with the solubility characteristics of liquid chromatography, resulting in highly efficient separations with reduced analysis times and solvent consumption. [1] Aromatic stationary phases represent a special category of chromatographic materials that provide unique selectivity patterns different from both polar and non-polar phases, making them particularly valuable for separating compounds containing π-electron systems. [1]

The pharmaceutical industry has increasingly adopted SFC with aromatic stationary phases for drug discovery and development applications. These phases enable the separation of complex molecular structures that often challenge conventional reversed-phase methods, including natural products, chiral molecules, and compounds with diverse physicochemical properties. [2] The versatility of SFC allows it to cover a wide chemical space, from highly hydrophilic to lipophilic substances, making it particularly suitable for the broad range of compounds encountered in pharmaceutical research. [2] Aromatic stationary phases contribute significantly to this versatility by offering complementary separation mechanisms to those typically available in reversed-phase liquid chromatography.

Properties and Classification of Aromatic Stationary Phases

Structural Categories and Characteristics

Aromatic stationary phases for SFC can be systematically categorized based on their chemical structures and bonding characteristics. The four primary categories include:

  • Alkyl benzene phases: These include linear chain alkyl benzene and polyphenyl alkyl bonded phases that provide balanced π-π interaction capabilities. Examples include phases with aniline, 4-aminobiphenyl, 4-amino-p-terphenyl, and [1,1':4',1":4",1"'-quaterphenyl]-4-amine ligands, which exhibit enhanced shape selectivity due to their rigid polybenzene structures. [1]
  • Heteroatom-containing aromatic phases: These phases incorporate heteroatoms such as nitrogen or oxygen either in the spacer arm or directly on the aromatic ring, modifying both π-π interaction capabilities and hydrogen bonding potential. Commercial examples include 2-ethylpyridine (2-EP) phases. [1]
  • Polycyclic aromatic hydrocarbon phases: These feature extended aromatic systems such as pyrene, anthracene, or naphthalimide moieties that provide strong π-π interactions with analytes containing complementary electron systems. The 1-AA phase is a representative example of this category. [1]
  • Composite phenyl-octadecyl phases: These mixed-mode phases combine traditional reversed-phase characteristics with specific π-π interactions, offering dual retention mechanisms for challenging separations. [1]

Table 1: Classification and Properties of Aromatic Stationary Phases

Category Key Structural Features Representative Phases Primary Interactions
Alkyl Benzene Linear or branched phenyl chains Aniline, biphenyl, terphenyl π-π, dispersion, hydrophobic
Heteroatom-Modified N, O in spacer or ring 2-ethylpyridine, carbamate-embedded π-π, hydrogen bonding, dipole-dipole
Polycyclic Aromatic Extended fused rings Pyrenyl, anthracenyl, 1-AA Strong π-π, charge transfer
Composite Phenyl + alkyl chains Phenyl-octadecyl π-π + reversed-phase
Retention Mechanisms and Interaction Characteristics

The retention behavior on aromatic stationary phases in SFC is governed by multiple molecular interactions that can be systematically characterized using the Linear Solvation Energy Relationship (LSER) model. This approach quantitatively describes how specific interactions between analytes and the stationary phase contribute to overall retention. The extended LSER equation for SFC applications includes the following terms [1]:

Where the parameters represent:

  • eE: π-π and n-π interactions
  • sS: dipole-dipole interactions
  • aA and bB: hydrogen bonding acidity and basicity
  • vV: dispersion interactions
  • d⁻D⁻ and d⁺D⁺: ionic interactions with anionic and cationic species

The distinctive feature of aromatic stationary phases is their enhanced capability for π-π interactions with analytes containing aromatic systems or conjugated double bonds. Recent studies have demonstrated that retention on these phases is dominated by hydrogen bonding and π-π interactions, while the introduction of electrostatic interactions through appropriate additives can help regulate peak shape and address tailing issues. [1]

Table 2: LSER Coefficients for Representative Aromatic Stationary Phases [1]

Stationary Phase Aromatic Ligand π-π (e) H-bond Acidity (a) H-bond Basicity (b) Dipole (s)
S-aniline Aniline 0.24 0.18 0.32 -0.15
S-1-ami-naph 1-aminonaphthalene 0.31 0.22 0.29 -0.18
S-1-ami-anth 1-aminoanthracene 0.42 0.25 0.26 -0.21
S-1-ami-py 1-aminopyrene 0.51 0.28 0.24 -0.24

Experimental Protocols

Column Characterization and Selectivity Screening

Protocol 1: LSER Characterization of Aromatic Stationary Phases

Purpose: To quantitatively characterize the interaction capabilities of aromatic stationary phases using the Linear Solvation Energy Relationship model.

Materials and Equipment:

  • SFC system with diode array or MS detection
  • Aromatic stationary phases to be characterized (e.g., S-aniline, S-1-ami-naph, S-1-ami-anth, S-1-ami-py)
  • Test mixture comprising 25-30 probe compounds with known solvation parameters
  • Data processing software capable of multiple linear regression analysis

Procedure:

  • Prepare stock solutions of each probe compound at approximately 1 mg/mL in appropriate solvents.
  • Dilute to working concentrations (typically 10-50 µg/mL) using methanol or methanol/heptane mixtures.
  • Set SFC conditions: CO₂ with 5-40% methanol modifier gradient, 2.0 mL/min flow rate, 40°C column temperature, 2000 psi backpressure.
  • Inject 1-2 µL of each probe solution and record retention times.
  • Calculate retention factors (k) for each probe on each stationary phase.
  • Perform multiple linear regression of log k values against the known solvation parameters of the probes.
  • Interpret the resulting coefficients (e, s, a, b, v, d⁻, d⁺) to characterize the interaction properties of each phase.

Critical Notes: Ensure consistent injection volumes across all analyses. Include ionic probes to characterize d⁻ and d⁺ terms when evaluating phases for ionic compound separations. Maintain constant modifier composition when comparing multiple columns. [1]

Method Development for Pharmaceutical Compounds

Protocol 2: Gradient Optimization for Flavonoid Separation

Purpose: To develop a robust SFC method for the separation of flavonoid compounds using aromatic stationary phases.

Materials and Equipment:

  • SFC system with binary pump and autosampler
  • Aromatic stationary phase (recommended: S-1-ami-py or similar polycyclic phase)
  • Standard compounds: flavanones, flavones, isoflavones, flavonols
  • Additives: formic acid, trifluoroacetic acid, diethylamine, ammonium formate

Procedure:

  • Prepare mobile phase A: CO₂, mobile phase B: methanol with 0.1% formic acid.
  • Set initial conditions: 5-40% B gradient over 10 min, 2.0 mL/min flow, 40°C, 2000 psi.
  • Prepare sample solution at 100 µg/mL in methanol or methanol/heptane (3:7).
  • Inject 2 µL and evaluate separation.
  • If peak tailing occurs, modify additive (0.1-0.5% formic acid or ammonium formate).
  • If retention is too strong, increase modifier percentage or add polar additives (water).
  • Optimize gradient profile to achieve resolution >1.5 between critical pairs.
  • Validate method with system suitability tests: retention time RSD <2%, plate count >5000.

Critical Notes: For basic compounds like alkaloids, add 0.1-0.5% diethylamine to modifier to improve peak shape. For acidic compounds, 0.1% trifluoroacetic acid may be beneficial. [1]

Start Start Method Development ColumnSelect Column Selection: Aromatic Stationary Phase Start->ColumnSelect InitialConditions Set Initial Conditions: 5-40% Modifier Gradient 2.0 mL/min, 40°C ColumnSelect->InitialConditions Evaluate Evaluate Separation InitialConditions->Evaluate PeakTailing Peak Tailing? Evaluate->PeakTailing AddAdditive Add Appropriate Additive: Acidic: 0.1% TFA Basic: 0.1% Diethylamine Neutral: 0.1% Formic Acid PeakTailing->AddAdditive Yes Resolution Resolution >1.5? PeakTailing->Resolution No AddAdditive->Resolution AdjustGradient Adjust Gradient Profile or Temperature Resolution->AdjustGradient No Validate Validate Method Resolution->Validate Yes AdjustGradient->Evaluate End Method Finalized Validate->End

SFC Method Development Workflow for Aromatic Stationary Phases

Key Applications in Pharmaceutical Analysis

Natural Products and Flavonoid Separations

Aromatic stationary phases have demonstrated exceptional performance in the separation of complex natural products, particularly flavonoids and related polyphenolic compounds. The π-π interaction capability of these phases provides complementary selectivity to the hydrogen bonding and dipole interactions that typically dominate in SFC separations. Recent studies have shown that phases with extended aromatic systems, such as those based on pyrene or anthracene, can resolve flavonoid isomers that co-elute on traditional silica or diol phases. [1]

The application of aromatic phases for flavonoid separation typically employs methanol or ethanol modifiers with small percentages of acidic additives (0.1% formic or trifluoroacetic acid) to suppress silanol interactions and improve peak shapes. Gradient methods generally start with 5-10% modifier and increase to 30-40% over 10-15 minutes, providing efficient separation of complex flavonoid mixtures from plant extracts. The S-1-ami-py phase (1-aminopyrene functionalized) has shown particularly high retention and selectivity for flavonoids with extended conjugated systems, while the S-aniline phase offers more moderate retention suitable for more polar flavonoid glycosides. [1]

Alkaloid and Pharmaceutical Compound Analysis

The analysis of alkaline compounds such as alkaloids presents particular challenges in SFC due to their tendency for peak tailing and strong retention on residual silanols. Aromatic stationary phases, particularly those with embedded polar groups or heteroatoms, have demonstrated improved performance for these challenging analytes. The complementary interactions available on these phases (π-π, hydrogen bonding, dipole-dipole) often enable separations that are difficult to achieve with standard columns. [1]

Method development for alkaloids typically incorporates basic additives such as diethylamine (0.1-0.5%) or isopropylamine in the modifier to compete with analyte interactions with acidic silanol sites. The use of aromatic phases with polar embedded groups, such as the carbamate-embedded aromatic phases, has shown particular promise for reducing analysis times and improving peak shapes for alkaloids. These phases demonstrate enhanced shape selectivity for rigid alkaloid structures while minimizing undesirable ionic interactions. [1]

Practical Considerations and Troubleshooting

Method Optimization Guidelines

Mobile phase composition represents the most powerful parameter for optimizing separations on aromatic stationary phases in SFC. The following strategic approaches are recommended:

  • Modifier selection: Methanol is typically the preferred modifier due to its strong elution strength and favorable environmental and safety profile. For improved selectivity, consider ethanol, isopropanol, or acetonitrile, which offer different elution strengths and interaction capabilities.
  • Additive optimization: Add 0.1-0.5% additives to control ionization and improve peak shapes. Acidic additives (formic acid, TFA) benefit acidic compounds; basic additives (diethylamine, triethylamine) help basic compounds; and ammonium salts (formate, acetate) offer intermediate options.
  • Water content: Incorporating 1-5% water in the modifier can significantly enhance the separation of highly polar compounds and improve peak shapes for problematic analytes, though it may reduce retention for some compounds.

Temperature and pressure effects in SFC provide additional optimization parameters. Increasing temperature typically reduces retention times but can also affect selectivity, particularly for compounds with different enthalpy of transfer values. Backpressure regulation mainly affects mobile phase density, with higher pressures (e.g., 2000-2500 psi) generally increasing elution strength slightly. [1] [3]

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Aromatic Stationary Phases in SFC

Problem Possible Causes Solutions
Peak tailing Strong silanol interactions, inappropriate additive Add proper additive (amine for bases, acid for acids), use endcapped columns
Insufficient retention Too strong modifier, inappropriate stationary phase Reduce modifier percentage, switch to phase with stronger π-π interactions
Excessive retention Too weak modifier, strong analyte-phase interactions Increase modifier percentage, use stronger modifier (IPA instead of MeOH)
Poor reproducibility Mobile phase contamination, temperature fluctuations Use high-purity additives, maintain constant temperature
Sample solubility issues Mismatch between sample solvent and mobile phase Use 3:7 THF-heptane as sample solvent when possible [4]

Conclusion

Aromatic stationary phases provide unique selectivity for SFC separations that complement traditional polar and non-polar phases. Their enhanced π-π interaction capabilities make them particularly valuable for analyzing compounds with aromatic systems or conjugated double bonds, including many pharmaceutical compounds, natural products, and synthetic intermediates. The systematic characterization of these phases using LSER models provides a rational basis for column selection and method development.

The continuing development of novel aromatic phases with designed interaction properties promises to further expand the application range of SFC in pharmaceutical analysis. As SFC technology matures and becomes more widely adopted, aromatic stationary phases will play an increasingly important role in method development strategies, particularly for challenging separations where orthogonal selectivity to reversed-phase LC is required.

References

Comprehensive Application Notes and Protocols: Molecularly Imprinted Polymers for Aniline Detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Molecularly Imprinted Polymers (MIPs) for Aniline Detection

Molecularly Imprinted Polymers (MIPs) are synthetic materials that possess specific recognition sites complementary to target molecules in shape, size, and functional groups. These biomimetic receptors offer significant advantages over natural recognition elements, including enhanced stability, lower production costs, and compatibility with harsh chemical environments. The fundamental principle behind MIP technology involves polymerizing functional monomers around a template molecule, followed by template removal to create specific binding cavities. This process results in materials with antibody-like specificity combined with the robustness of synthetic polymers, making them ideal for sensing applications in challenging environments. [1] [2]

The detection of aniline and its derivatives represents a critical analytical challenge in environmental monitoring and industrial safety. Aniline compounds are widely used in the production of polymers, dyes, pharmaceuticals, and rubber additives, leading to their potential release into the environment through industrial effluents, direct application, and accidental spills. These compounds pose significant health risks, including methemoglobinemia, hemolytic anemia, and potential carcinogenicity, teratogenicity, and reproductive toxicity. Consequently, regulatory agencies in the United States, European Union, and China have listed anilines as major environmental pollutants of concern. [3] Traditional analytical methods for aniline detection, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), offer good accuracy and repeatability but require sophisticated instrumentation, skilled operation, and extensive sample preparation, making them unsuitable for rapid, on-site monitoring. [3]

MIP-based sensors address these limitations by providing rapid, selective, and sensitive detection capabilities that can be deployed in field conditions. Recent advances in MIP design and fabrication have enabled the development of highly specific aniline detection platforms that combine the selectivity of molecular imprinting with various transduction mechanisms, including electrochemical, optical, and nanofluidic sensing. The integration of MIPs with conductive polymers such as polyaniline has been particularly promising, enhancing both recognition capabilities and signal transduction in a single material platform. [4] [3]

Table 1: Comparison of MIP Types for Aniline Detection

MIP Type Template Approach Advantages Limitations Best Applications
Traditional MIP Aniline itself as template High specificity for target Template leakage issues; Limited to stable, available templates Standard laboratory analysis
Dummy Template MIP (DMIP) Structural analog (e.g., HPEA) as template Avoids template bleeding; Enables trace analysis; Works with toxic/unstable targets Requires careful analog selection; Potential specificity trade-offs Environmental monitoring; Trace analysis
Conductive MIP Aniline or analog with conductive polymers Built-in signal transduction; Enhanced sensitivity More complex synthesis; Optimization challenges Sensor applications; Real-time monitoring

Dummy Molecularly Imprinted Polymers (DMIPs) for Enhanced Aniline Detection

The Dummy Template Approach

Dummy molecularly imprinted polymers (DMIPs) represent an innovative evolution in molecular imprinting technology that addresses several limitations of conventional MIPs. In the DMIP approach, a structural analog of the target analyte is used as the template during polymer synthesis rather than the target molecule itself. This strategy is particularly advantageous for aniline detection because aniline and its derivatives can be toxic, unstable, or expensive to use directly as templates. Additionally, DMIPs effectively eliminate the problem of template bleeding, where residual template molecules gradually leach out of the polymer matrix after washing, compromising analytical accuracy—especially critical in trace analysis. [2]

The selection of an appropriate dummy template is crucial for developing successful DMIP-based sensors for aniline compounds. Homopiperonylamin (HPEA) has been identified as an excellent dummy template for aniline detection because it shares similar spatial structure and physicochemical properties with aniline targets while being chemically distinct enough to avoid interference during analysis. The similar spatial structure ensures that the imprinted cavities are complementary to aniline molecules, while the distinct chemical structure ensures that any residual template that might leach out can be distinguished from the target analyte during detection. [3] Other successful dummy templates for aniline detection include compounds with similar functional groups and molecular dimensions that maintain the interaction capabilities with functional monomers while providing sufficient chromatographic separation from the target analytes.

Advantages of DMIPs for Aniline Sensing

The implementation of DMIPs for aniline detection offers several significant advantages over conventional MIPs:

  • Elimination of Template Bleeding: By using a chemically distinct dummy template, any residual template molecules that remain after washing or gradually leach out over time do not interfere with the detection and quantification of aniline compounds, enabling more accurate trace analysis. [2]

  • Handling of Problematic Analytes: Aniline compounds can be toxic, unstable, or unavailable in pure form for use as templates. The dummy template approach allows the use of safer, more stable, and more readily available analogs, simplifying MIP preparation and expanding the range of detectable aniline compounds. [2]

  • Improved Binding Site Accessibility: Dummy templates can be selected to enhance porogen compatibility or to introduce sacrificial spacers that create more accessible binding sites after removal, potentially improving binding kinetics and capacity for the target aniline compounds. [2]

  • Enhanced Sensor Performance: DMIPs integrated into sensing platforms demonstrate excellent selectivity, sensitivity, and stability for aniline detection. The combination of DMIPs with nanofluidic sensing elements has shown particular promise, enabling ultrasensitive detection with limits of detection reaching sub-nanogram per milliliter levels. [3]

Experimental Protocols

DMIP Synthesis and Sensor Fabrication Protocol
3.1.1 Materials and Equipment
  • Chemical Reagents: 3,4-(Methylenedioxyphenyl)ethylamine (Homopiperonylamin, HPEA) as dummy template, α-methacrylic acid (MAA) as functional monomer, ethylene glycol dimethacrylate (EGDMA) as cross-linker, 2,2′-azobisisobutyronitrile (AIBN) as initiator, aniline, acetonitrile (HPLC grade), methanol, acetic acid, polydimethylsiloxane (PDMS). [3]
  • Equipment: Glass capillaries (0.5-1.0 mm internal diameter), ultrasonic bath, nitrogen purging system, polymerization oven, potentiostat, scanning electron microscope. [3]
3.1.2 Synthesis Procedure
  • Preparation of Pre-polymerization Mixture:

    • Dissolve 0.5 mmol HPEA (dummy template), 2.0 mmol MAA (functional monomer), and 10 mmol EGDMA (cross-linker) in 10 mL acetonitrile (porogen) in a glass vial.
    • Place the mixture in an ultrasonic bath for 15 minutes to ensure complete dissolution and pre-complex formation.
    • Add 0.5 mmol AIBN (initiator) and purge with nitrogen for 10 minutes to remove oxygen. [3]
  • Capillary Filling and Sealing:

    • Carefully fill glass capillaries with the pre-polymerization solution using a syringe with a fine needle.
    • Seal both ends of the capillaries with rubber septa to prevent evaporation and oxygen ingress.
  • Polymerization:

    • Place the filled capillaries in an oven and gradually increase the temperature to 60°C.
    • Maintain at 60°C for 24 hours to complete the polymerization process.
    • Cool gradually to room temperature to prevent cracking of the polymer matrix. [3]
  • Template Removal:

    • Flush the DMIP-filled capillaries with methanol:acetic acid (9:1, v/v) solution at a flow rate of 0.2 mL/min for 6 hours.
    • Rinse with pure methanol for another 2 hours to remove residual acetic acid and template molecules.
    • Dry under a gentle nitrogen stream at room temperature for 12 hours. [3]
  • Sensor Assembly:

    • Encapsulate the DMIP-modified capillary in a PDMS housing with integrated electrodes.
    • Connect to electrical measurement system for signal transduction. [3]

G A Step 1: Prepare Pre-polymerization Mixture B Step 2: Fill Glass Capillaries A->B C Step 3: Polymerization (60°C, 24h) B->C D Step 4: Template Removal C->D E Step 5: Sensor Assembly D->E F Finished DMIP Sensor E->F

Diagram 1: DMIP Sensor Fabrication Workflow. This flowchart illustrates the sequential steps for creating a functional DMIP-based sensor for aniline detection, from initial preparation to final assembly.

Aniline Detection Protocol Using DMIP Nanochannel Sensor
3.2.1 Sensor Calibration
  • Preparation of Standard Solutions:

    • Prepare aniline standard solutions in acetonitrile:water (1:1, v/v) at concentrations of 0.01, 0.1, 1, 10, and 100 ng/mL.
    • Each standard should be prepared fresh daily from a stock solution.
  • Calibration Procedure:

    • Connect the DMIP sensor to the electrical measurement system.
    • Flush with blank solvent (acetonitrile:water, 1:1) until a stable baseline current is established.
    • Expose the sensor to each standard solution for 10 minutes while monitoring the current response.
    • Rinse with blank solvent between standards until baseline is restored.
    • Plot the calibration curve of current response versus aniline concentration. [3]
3.2.2 Sample Analysis
  • Sample Preparation:

    • For water samples, filter through a 0.45 μm membrane and dilute 1:1 with acetonitrile.
    • For more complex matrices, perform additional clean-up using solid-phase extraction if necessary.
  • Measurement:

    • Expose the calibrated DMIP sensor to the prepared sample solution.
    • Monitor the current response for 10 minutes and record the steady-state value.
    • Determine the aniline concentration from the calibration curve.
    • For quantitative accuracy, perform standard addition if matrix effects are suspected. [3]
  • Sensor Regeneration:

    • After each measurement, regenerate the sensor by flushing with methanol:acetic acid (9:1, v/v) for 5 minutes.
    • Rinse with blank solution until baseline stabilizes.
    • The sensor can typically be reused for up to 30 cycles without significant performance degradation. [3]

Applications and Performance Data

Environmental Monitoring Applications

DMIP-based sensors have demonstrated exceptional performance in monitoring aniline compounds in various environmental matrices. The nanochannel confinement effect significantly enhances the interaction between aniline molecules and the imprinted recognition sites, leading to ultrasensitive detection capabilities. This approach is particularly valuable for on-site monitoring of industrial effluents, contaminated water sources, and accidental spill sites where rapid response is critical. The portability and sensitivity of these sensors enable real-time decision-making for environmental protection and remediation efforts. [3]

The integration of DMIPs with nanofluidic platforms represents a significant advancement in sensor technology for aniline detection. These systems transform binding events into measurable electrical signals through changes in ionic current, leveraging the fact that aniline binding alters the effective pore size and surface charge of the nanochannels. This detection mechanism provides exceptional sensitivity without the need for complex instrumentation or extensive sample preparation, making it ideal for field deployment. Additionally, the specificity imparted by the molecular imprinting minimizes interference from complex environmental matrices, ensuring reliable results even in challenging samples. [3]

Table 2: Performance Metrics of DMIP-based Sensors for Aniline Detection

Sensor Platform Detection Limit Linear Range Response Time Selectivity Against Interferents Stability
DMIP Nanochannel Sensor [3] 0.07 ng/mL 0.1-1000 ng/mL <10 minutes High (tested against phenylene-diamines, tetracycline, phthalates) >30 cycles
Conductive Polyaniline MIP [4] 1.0 ng/mL 1-500 ng/mL 5-15 minutes Moderate to high >2 months
Traditional MIP Electrode 10-50 ng/mL 50-5000 ng/mL 15-30 minutes Variable Limited by template bleeding
Analytical Performance Validation

The performance of DMIP-based sensors for aniline detection has been rigorously validated through comprehensive testing:

  • Sensitivity and Detection Limits: The exceptional sensitivity of DMIP nanochannel sensors is demonstrated by detection limits as low as 0.07 ng/mL, which is significantly below the regulatory limits for aniline compounds in most environmental standards. This ultra-sensitivity enables early warning detection of aniline contamination before concentrations reach dangerous levels. [3]

  • Selectivity and Cross-Reactivity: DMIP sensors show excellent selectivity for aniline compounds against potential interferents including phenolic compounds, substituted anilines, and other nitrogen-containing aromatics. The structural complementarity of the imprinted cavities provides discrimination capabilities comparable to biological recognition elements but with greatly enhanced stability. [3]

  • Reproducibility and Stability: Batch-to-batch reproducibility of DMIP sensors typically shows less than 15% variation in sensitivity, making them suitable for quantitative analysis. The sensors maintain stable performance over at least 30 measurement cycles and storage periods exceeding two months without special conditions, highlighting their practical utility for routine monitoring applications. [3]

Troubleshooting and Optimization Guidelines

Common Synthesis Issues and Solutions
  • Poor Binding Capacity: If the synthesized DMIP shows inadequate binding capacity for aniline targets, consider optimizing the monomer-to-template ratio. Increase the concentration of functional monomer (MAA) to enhance complementary interactions, but avoid excessive monomer that can lead to non-specific binding. Typically, a monomer-to-template ratio of 4:1 provides optimal results. [2] [3]

  • Slow Binding Kinetics: If binding equilibrium takes too long, this may indicate issues with template removal or poor accessibility of binding sites. Extend the template removal step or try alternative washing solvents such as methanol with 10% acetic acid. Also consider increasing porosity by adjusting the cross-linker percentage or porogen volume. [2]

  • Non-Specific Binding: High non-specific binding compromises sensor selectivity. Incorporate a small percentage of hydrophilic co-monomers or implement a hydrophilic external layer to reduce non-specific interactions. Additionally, optimize the washing protocol between measurements to thoroughly regenerate binding sites. [4]

Sensor Performance Optimization
  • Signal Drift: If the sensor shows significant signal drift during measurements, ensure thorough template removal during synthesis and complete regeneration between measurements. Check for proper sealing of the nanochannel assembly and consistent temperature control during operation, as temperature fluctuations can affect ionic current measurements. [3]

  • Reduced Lifetime: For sensors showing premature degradation of performance, verify the compatibility of all sensor components with the operating environment. Avoid extreme pH conditions outside the range of 4-8 unless the DMIP has been specifically designed for such conditions. Implement regular calibration checks to monitor sensor performance over time. [3]

Conclusion

The development of molecularly imprinted polymers, particularly dummy-template MIPs, has revolutionized the detection of aniline compounds in environmental and industrial applications. The protocols outlined in this document provide researchers with robust methodologies for fabricating highly sensitive and selective DMIP-based sensors capable of detecting aniline at trace levels. The integration of molecular imprinting technology with nanofluidic sensing platforms represents a significant advancement that combines molecular recognition with efficient signal transduction, overcoming many limitations of conventional analytical methods.

Future perspectives in this field include the development of multi-analyte DMIP sensors capable of simultaneously detecting various aniline derivatives, the integration of DMIP sensors with wearable devices for personal exposure monitoring, and the implementation of machine learning algorithms for enhanced signal processing and pattern recognition. As research in this area continues to evolve, DMIP-based sensors are poised to become indispensable tools for environmental monitoring, industrial safety, and public health protection.

References

dummy molecularly imprinted polymer nanochannel sensor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Molecularly imprinted polymers (MIPs) are synthetic materials with tailor-made recognition sites for specific target molecules. The "dummy" molecularly imprinted polymer (DMIP) approach uses a structurally analogous compound as a template instead of the actual target analyte. This is particularly valuable when the target is expensive, unavailable, toxic, or unstable [1]. Combining DMIPs with nanofluidic channels creates a robust sensor platform that leverages the confinement effect within nanoscale spaces to enhance interactions between the analyte and the sensor surface, leading to ultrasensitive detection [1]. This combination results in sensors that are not only highly sensitive and selective but also stable, cost-effective, and suitable for on-site analysis, presenting a significant advantage over traditional methods like chromatography [1] [2] [3].

The working principle is as follows:

  • Dummy Template Imprinting: A surrogate molecule (e.g., Homopiperonylamin, HPEA, for aniline compounds) is mixed with functional monomers and a cross-linker. During polymerization, the monomers arrange around the dummy template [1].
  • Template Removal: After polymerization, the dummy template is removed, leaving behind cavities that are complementary in shape, size, and functional groups to the target analytes [1].
  • Sensing Mechanism: When the sensor is exposed to a sample, the target molecules selectively rebind into these cavities. This binding event alters the surface charge, effective pore size, and wettability of the nanochannel. These physical changes modulate the ionic current flowing through the nanochannel when an electric field is applied, producing a measurable electrical signal [1].

The following diagram illustrates the fabrication process and sensing mechanism.

Experimental Protocols

Protocol 1: Fabrication of the DMIP Nanochannel Sensor

This protocol details the synthesis of the core DMIP nanoporous capillary using bulk polymerization [1].

  • Materials:

    • Dummy Template: Homopiperonylamin (HPEA).
    • Functional Monomer: Methacrylic acid (MAA).
    • Cross-linker: Ethylene glycol dimethacrylate (EGDMA).
    • Initiator: 2,2'-Azobisisobutyronitrile (AIBN).
    • Solvent: Acetonitrile (ACN).
    • Capillary Mold: Glass or silica capillary.
    • Encapsulation Material: Polydimethylsiloxane (PDMS).
  • Pre-polymerization Mixture Preparation:

    • In a glass vial, combine the components in the following molar ratio:
      • 5.8% HPEA (Dummy Template)
      • 59.2% MAA (Functional Monomer)
      • 35.0% EGDMA (Cross-linker)
    • Add AIBN initiator at 1% (wt/wt) relative to the total monomer mass.
    • Dissolve the mixture in acetonitrile to a final monomer concentration of 0.5 mmol/mL.
    • Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen, which can inhibit polymerization.
  • Capillary Pre-treatment and Filling:

    • Clean the capillaries sequentially with acetone, ethanol, and water, then dry under a nitrogen stream.
    • Use a syringe to carefully fill the cleaned capillaries with the pre-polymerization solution.
  • Polymerization:

    • Seal both ends of the filled capillaries and place them in an oven.
    • Incubate at 60°C for 24 hours to complete the polymerization process.
  • Template Removal:

    • Carefully remove the polymerized nanoporous capillary from its mold.
    • Wash the capillary extensively with a solution of methanol and acetic acid (9:1, v/v) to completely leach out the dummy template (HPEA), leaving behind specific recognition cavities.
    • Rinse with pure methanol and dry at room temperature.
  • Sensor Assembly:

    • Encapsulate the DMIP capillary within a PDMS block for mechanical stability.
    • Integrate electrical contacts (e.g., silver wires or electrodes) at both ends of the capillary to allow for current measurement.
Protocol 2: Sensor Operation and Measurement

This protocol describes the procedure for using the fabricated DMIP sensor to detect target analytes [1].

  • Equipment:

    • Potentiostat or picoammeter/voltage source.
    • Data acquisition software.
  • Sensor Conditioning and Measurement:

    • Introduce the sample solution (dissolved in 1 mM KCl, pH 6.0) into the DMIP nanochannel sensor.
    • Allow a 15-minute incubation period for the target analytes to bind to the imprinted cavities.
    • Using a potentiostat, apply a voltage sweep from -1 V to +1 V.
    • Measure the resulting ionic current and record the I-V curve.
  • Data Analysis:

    • The binding of target molecules is quantified by the change in current at a fixed voltage (e.g., +1 V or -1 V).
    • The analyte concentration can be determined from a pre-established calibration curve plotting current change versus log(concentration).

Performance Data and Characterization

The performance of the DMIP nanochannel sensor was rigorously validated. The table below summarizes key quantitative data from the study on aniline detection [1].

Performance Metric Result / Value Experimental Conditions
Limit of Detection (LOD) 0.82 fM (femtomolar) For aniline compounds in buffer
Linear Detection Range 1 fM – 100 pM 6 orders of magnitude
Analysis Time ~15 minutes Includes incubation and measurement
Selectivity Factor >5 (vs. tetracycline, pyrene) Compared to structural analogues
Reproducibility (RSD) < 5% For multiple sensors (n=5)
Average Recovery (Spiked Samples) > 90% In real environmental water samples
  • Selectivity: The sensor demonstrated excellent selectivity for aniline compounds over common interferents like tetracycline, dimethyl phthalate, and pyrene, with a selectivity factor exceeding 5. This is due to the high specificity of the imprinted cavities [1].
  • Real-Sample Analysis: The sensor's practicality was confirmed by testing it with spiked real environmental water samples. The achieved average recovery rates greater than 90% indicate high accuracy and reliability despite complex sample matrices [1].

Application Notes

  • Troubleshooting:

    • Low Sensitivity: Ensure complete removal of the dummy template during the washing step. Re-optimize the pre-polymerization molar ratios computationally or empirically [4].
    • High Background Noise: Verify the cleanliness of the capillary mold before polymerization. Use high-purity solvents and ensure all connections in the measurement setup are secure.
    • Poor Selectivity: The choice of dummy template is critical. It should be structurally similar but not identical to the target to avoid issues like template leakage while maintaining high affinity [1].
  • Adapting the Protocol for Other Targets: This platform is highly adaptable. To target a different molecule (e.g., a pharmaceutical, toxin, or biomarker):

    • Select a Dummy Template: Choose a safe, inexpensive, and structurally related surrogate molecule.
    • Computational Design: Use molecular modeling software to screen a library of functional monomers and identify the best candidates that form stable complexes with the template. This rational design approach, as outlined in [4], significantly improves the success rate and affinity of the resulting MIP.
    • Re-optimize Monomer Ratios: The optimal ratio of template, functional monomer, and cross-linker must be determined for each new target, as it directly affects the affinity and specificity of the binding sites [1] [4].

Conclusion

The DMIP nanochannel sensor represents a powerful and versatile analytical platform that merges the high specificity of molecular imprinting with the ultrasensitive signal transduction of nanofluidics. Its protocol, characterized by straightforward fabrication, rapid analysis, and robust performance, makes it exceptionally suitable for on-site environmental monitoring, food safety control, and clinical diagnostics. The ongoing integration of computational design tools promises to further streamline the development of these sensors for an ever-widening array of targets [1] [4] [3].

References

4-Octadecylaniline purification methods column chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Your Compound and Chromatographic Options

4-Octadecylaniline is a molecule with a polar aniline head group and a very long, hydrophobic C18 alkyl chain. This structure makes reversed-phase chromatography the most suitable primary technique for its purification [1].

The table below summarizes the main chromatographic modes to consider:

Chromatographic Mode Mechanism Suitability for this compound
Reversed-Phase (RPC) Hydrophobic interactions with alkyl chains (e.g., C18) on stationary phase [1] Excellent. Long C18 chain should have strong retention on C8/C18 phases.
Normal-Phase (NPC) Adsorption to polar stationary phase (e.g., silica) [1] Moderate. Polar aniline group may interact, but long alkyl chain can cause broad peaks.
Hydrophilic Interaction (HILIC) Partitioning into water layer on polar stationary phase [1] Low. Compound is too hydrophobic for effective retention.

Proposed Purification Protocol for this compound

This protocol outlines a method development workflow using Reversed-Phase Flash Column Chromatography, scalable from analytical to preparative levels.

Workflow Overview

The diagram below outlines the key stages of the purification process:

SamplePrep Sample Preparation ColumnPacking Column Packing & Equilibration SamplePrep->ColumnPacking MethodDev Method Development & Screening ColumnPacking->MethodDev PurificationRun Purification Execution MethodDev->PurificationRun FractionAnalysis Fraction Analysis & Pooling PurificationRun->FractionAnalysis FinalProduct Final Isolated Product FractionAnalysis->FinalProduct

Detailed Procedures

1. Sample Preparation

  • Dissolution: Dissolve the crude this compound in a minimal volume of a strong solvent compatible with the mobile phase (e.g., dichloromethane (DCM) or methanol).
  • Adsorption (Optional for Better Separation): Adsorb the sample onto a small amount of silica gel or C18-bound silica. Evaporate the solvent to create a free-flowing powder that can be loaded onto the column without disrupting the stationary phase bed.
  • Filtration: Pass the solution through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the column [2].

2. Column Packing and Equilibration

  • Stationary Phase: Select a C18 (ODS) or C8-bonded silica gel of appropriate particle size (e.g., 40-63 µm) for flash chromatography.
  • Slurry Packing: Mix the stationary phase in a solvent like methanol and slurry-pack the column according to the manufacturer's instructions to ensure a uniform bed.
  • Equilibration: Before sample loading, equilibrate the column with at least 3-5 column volumes of the initial mobile phase (e.g., a high-water content mixture like 80% Water / 20% Methanol) [3].

3. Method Development and Screening This critical step determines purification success. Begin by analytically screening conditions using TLC or UHPLC.

Initial Mobile Phase Screening (Isocratic) Use the table below to prepare a series of mobile phases for TLC or initial analytical HPLC runs to determine the best starting conditions.

Vial Water Methanol Acetonitrile Additive (e.g., 0.1% TFA) Expected Elution
A 90% 10% - - Too slow
B 70% 30% - - Slow
C 50% 50% - - Target (Rf ~0.2-0.3)
D 30% 70% - - Fast
E 50% - 50% Yes Compare selectivity

Optimization for Peak Shape

  • Additives: If the aniline peak is tailing, add a ionic modifier to the mobile phase. 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid can protonate the aniline group, improving interaction with the residual silanols on the silica support and leading to a sharper peak [2] [4].
  • Gradient Elution: For complex mixtures, use a gradient. A typical method for a C18 column could be: 70% Methanol to 100% Methanol over 10-15 column volumes, holding at 100% Methanol for 2-3 column volumes to ensure elution [2].

4. Purification Execution

  • Sample Loading: Carefully load the prepared sample onto the top of the equilibrated column without disturbing the bed.
  • Elution: Initiate the elution with the optimized mobile phase system (isocratic or gradient) at an appropriate linear flow rate.
  • Fraction Collection: Collect fractions consistently (e.g., every 0.5 to 1 column volume) throughout the elution process.

5. Fraction Analysis and Product Isolation

  • Analysis: Analyze collected fractions using TLC or analytical HPLC ( [2] uses 273 nm for aniline-containing compounds; determine λmax for this compound).
  • Pooling: Pool fractions containing pure this compound.
  • Concentration: Remove the organic solvent from the pooled fractions under reduced pressure (e.g., rotary evaporation).
  • Lyophilization: For final isolation, lyophilize the aqueous residue to obtain the purified compound as a solid.

Troubleshooting Guide

Problem Potential Cause Solution
Poor Resolution Incorrect solvent strength, overloading Re-screen mobile phase; reduce sample load; use a steeper gradient
Peak Tailing Secondary interactions with silanols Add 0.1% TFA or other ion-pairing agent to mobile phase [4]
Low Recovery Strong adsorption to stationary phase Use a stronger elution solvent (e.g., DCM with 5% MeOH) for a final wash
Slow Flow Rate Column clogging from particulates Always filter sample and mobile phases; consider a pre-column filter

Important Notes for Researchers

  • Solvent Compatibility: Ensure that all solvents used are HPLC grade. When using silica-based columns, avoid pH extremes (generally maintain pH between 2 and 8) to protect the stationary phase.
  • Detection Wavelength: The aniline moiety in your compound is a chromophore. While 273 nm is a good starting point as used for paracetamol (which contains an aniline derivative) [2], it is highly recommended to run a UV-Vis scan of your compound to determine its specific λmax for optimal detection sensitivity.
  • Scalability: The principles outlined can be scaled from analytical HPLC to preparative flash chromatography and even to industrial-scale purification systems.

References

4-Octadecylaniline synthesis low yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Troubleshooting Your Synthesis

The core principles for diagnosing and fixing low reaction yields are universal. The following table organizes common problems and solutions based on insights from general synthesis case studies [1] and a highly relevant amidation protocol [2].

Problem Area Potential Cause Investigation & Diagnostic Methods Proposed Solution / Improvement
Reagent Quality & Handling Water contamination in reagents or solvents [1]. NMR to check for hydrolyzed side products [1]; Karl Fisher titration for water content [1]. Use molecular sieves (3 Å) to dry reagents/solvents [1]; use high-purity, anhydrous solvents [2].
Reaction Catalysis & Conditions Inefficient catalysis for the key amination or C-C coupling step. Review catalyst type, loading, and activation. Consider boric acid catalysis (0.01 mol% loadings) [2] or explore other metal-free systems [3].
Reaction Setup & Workup Failure to remove water, shifting equilibrium backwards. Monitor water collection in a Dean-Stark trap [2]. Employ azeotropic removal of water using a Dean-Stark trap and toluene [2].
Purification & Analysis Co-elution of impurities or product degradation. Use multiple analytical methods (TLC, HPLC, GC) [2]; run gels of different lengths for higher resolution [1]. Optimize purification (e.g., hexanes trituration) [2]; use high-resolution analytical techniques [1].

Detailed Experimental Protocol: Boric Acid-Catalyzed Amide Formation

Since the synthesis of 4-Octadecylaniline may involve an amidation step, the following optimized procedure for a similar reaction serves as a excellent reference. This method is noted for its operational simplicity, excellent yields, and suitability for large-scale preparations [2].

Objective: Synthesis of N-Benzyl-4-phenylbutyramide from 4-phenylbutyric acid and benzylamine. Key Feature: Uses boric acid as a low-cost, non-toxic, and environmentally benign catalyst.

Procedure:

  • Setup: A flame-dried, 200-mL three-necked flask is equipped with a Dean-Stark trap topped with a reflux condenser and a nitrogen inlet.
  • Charge Reagents: The flask is charged with 4-phenylbutyric acid (30 mmol), boric acid (0.30 mmol, 1 mol%), and toluene (88 mL).
  • Add Amine: Benzylamine (31 mmol) is added in one portion.
  • Reaction: The mixture is heated at reflux for 16 hours. Approximately 0.6 mL of water is collected in the Dean-Stark trap.
  • Work-up: After cooling, the mixture is poured into 500 mL of hexanes, precipitating a white solid.
  • Purification: The solid is collected via suction filtration, washed with hexanes and water (to remove residual boric acid), and dried in vacuo.
  • Yield: 91% (6.90 g) of pure amide product.

The workflow for this catalytic amidation is straightforward, as shown below.

Start Start Reaction Setup A Charge flask with: - Carboxylic Acid - Boric Acid (1 mol%) - Toluene Start->A B Add Amine (in one portion) A->B C Heat at Reflux with Dean-Stark Trap (16 hours) B->C D Water Azeotropically Removed (Reaction Driven to Completion) C->D E Cool and Precipitate Product in Hexanes D->E F Filter, Wash, and Dry Product E->F End Isolate Pure Amide (91% Yield) F->End

Key Technical Insights for Improvement

The case studies and protocol highlight critical, often-overlooked factors that can dramatically impact yield:

  • The Critical Role of Water Removal: The boric acid protocol succeeds by azeotropically removing water with a Dean-Stark trap, shifting the equilibrium toward the amide product [2]. Ensuring your setup efficiently removes water is crucial.
  • The Pervasive Impact of Water Contamination: A case study on oligonucleotide synthesis found that TBAF reagent used for deprotection contained up to 10% water upon delivery, causing severe yield drops. Simply treating the reagent with 3 Å molecular sieves restored performance [1]. Always assume reagents and solvents can be wet.
  • Analytical Rigor is Key: What appears "pure" on a standard 20 cm gel may show multiple impurities on a higher-resolution 40 cm gel [1]. Using multiple, high-resolution analytical techniques (HPLC, GC, NMR) is essential for accurate diagnosis.

References

4-Octadecylaniline purification techniques

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the most common impurities in 4-Octadecylaniline? The common impurities can include unreacted starting materials (like aniline or 1-bromooctadecane), reaction by-products (such as dialkylated anilines), and oxidative decomposition products. The long alkyl chain also makes the compound prone to retaining non-polar organic impurities.

  • Which purification technique is recommended first? Recrystallization is often the first and most effective method for purifying solid organic compounds like this compound. It is cost-effective and can yield high-purity material. The key is identifying a suitable solvent or solvent pair in which the compound has high solubility at high temperatures and low solubility at low temperatures [1].

  • My compound is not crystallizing. What should I do? This is a common issue. You can try the following:

    • Seeding: Introduce a small seed crystal of pure this compound to initiate crystallization [1].
    • Scratching: Gently scratch the inside of the flask with a glass rod to provide a rough surface for crystal nucleation.
    • Slower Cooling: Ensure the solution cools very slowly to room temperature before placing it in an ice bath.
    • Solvent Adjustment: Slightly alter the ratio of your solvent system or try a different solvent pair.
  • When should I consider chromatographic methods? Chromatography is highly recommended when recrystallization fails to achieve the desired purity, or when you need to separate compounds with very similar properties. Flash Chromatography (normal or reverse-phase) is a standard preparative-scale technique [2]. For analytical-scale checks of purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful tool [3].

Troubleshooting Guides

Problem: Low Product Yield from Recrystallization

Possible Causes and Solutions:

Possible Cause Diagnostic Steps Solution
Overly soluble solvent Compound remains in solution even when ice-cold. Switch to a less polar solvent or adjust the solvent pair ratio to increase non-polar character.
Too much solvent used Crystals form but the yield is minimal. Concentrate the solution by evaporation before cooling. Use the minimum amount of hot solvent needed to dissolve the crude solid.
Product loss during transfer Crystals are visible but difficult to collect. Use appropriate rinsing with a small amount of cold solvent. Ensure your filtration setup (e.g., Buchner funnel) is working correctly [1].
Problem: Poor Purity After Recrystallization or Chromatography

Possible Causes and Solutions:

Possible Cause Diagnostic Steps Solution
Rapid crystallization Crystals are small and oily. Promote slow cooling and use seeding techniques to form larger, purer crystals [1].
Insufficient polarity difference Impurities and product co-elute in chromatography. For normal-phase (silica gel), increase the polarity of the eluent. For reverse-phase (C18), decrease the polarity (increase organic modifier like methanol or acetonitrile) [2].
Column Overload Bands are broad and poorly separated. Reduce the sample load on the column.

Experimental Protocols

Recrystallization of this compound

This is a general protocol that must be optimized with specific solvents for your compound.

Workflow Overview

The following diagram illustrates the recrystallization process from dissolution to drying.

G Start Start: Crude this compound Step1 1. Dissolution Start->Step1 Step2 2. Hot Filtration Step1->Step2 Hot Solution Step3 3. Crystallization Step2->Step3 Clear Filtrate Step4 4. Isolation Step3->Step4 Crystal Slurry Step5 5. Drying Step4->Step5 Wet Crystals End Final: Pure Crystals Step5->End

Procedure:

  • Dissolution:

    • Place the crude solid in a round-bottom flask.
    • Add a minimum volume of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture like ethanol/water) and heat with stirring until completely dissolved [1].
  • Hot Filtration:

    • If the solution is colored or contains insoluble impurities, filter it hot through a fluted filter paper or a short pad of Celite to remove them.
  • Crystallization:

    • Allow the clear, hot solution to cool slowly to room temperature without disturbance. Then, place it in an ice bath to complete crystallization [1].
    • If crystals do not form, try seeding or scratching the flask with a glass rod.
  • Isolation:

    • Collect the crystals using vacuum filtration on a Buchner funnel.
    • Wash the crystals with a small amount of ice-cold solvent to remove adsorbed impurities [1].
  • Drying:

    • Dry the crystals under vacuum until a constant weight is achieved. The purity can be assessed by measuring the melting point [1].
Purification using C18 Cartridge (Solid-Phase Extraction)

This method is excellent for a quick, small-scale cleanup, especially for removing non-polar impurities.

Workflow Overview

The diagram below outlines the sequential steps of solid-phase extraction using a C18 cartridge.

G Start Crude Sample Step1 1. Condition Cartridge (Methanol, then Water) Start->Step1 Step2 2. Load Sample (Aqueous Solution) Step1->Step2 Step3 3. Wash (Water / Mild Aqueous Solvent) Step2->Step3 Step4 4. Elute Product (Organic Solvent) Step3->Step4 End Purified Product Step4->End

Procedure [2]:

  • Conditioning: Pass at least 5 column volumes of methanol through the C18 cartridge, followed by 5-10 volumes of water or a mild aqueous buffer. Do not let the cartridge run dry.
  • Sample Loading: Dissolve your crude sample in a minimal volume of a moderately polar solvent (e.g., water, methanol-water mixture) and load it onto the cartridge.
  • Washing: Pass a wash solvent (e.g., water, or a 20-40% methanol in water solution) to elute highly polar impurities that did not retain on the C18 phase.
  • Elution: Elute your desired product, this compound, using a stronger organic solvent such as pure methanol, acetonitrile, or tetrahydrofuran (THF) [2].
  • Concentration: Evaporate the eluent under reduced pressure to obtain the purified compound.

Important Considerations for Your Research

The information here is a generalized framework. For advanced and specific applications in drug development, you will need to delve deeper.

  • Consult Specialized Databases: For precise separation conditions, search in scientific journals (e.g., Journal of Chromatography A/B) and patent databases using keywords like "purification of long-chain aniline derivatives," "reverse-phase HPLC of anilines," or "this compound synthesis."
  • Analytical HPLC is Key: Develop an analytical RP-HPLC method first to quickly assess the purity of your fractions from any purification method. This is an indispensable tool for modern researchers [3] [4].
  • Solvent Selection is Critical: The success of recrystallization and chromatography hinges on selecting the correct solvent system, which may require preliminary small-scale tests.

References

removing aniline hydrochloride from 4-Octadecylaniline

Author: Smolecule Technical Support Team. Date: February 2026

Purification Workflow

The following diagram illustrates the core logical workflow for separating aniline hydrochloride from 4-Octadecylaniline.

purification_workflow Start Impure Mixture: This compound + Aniline Hydrochloride Step1 Dissolve in Dilute Acidic Solution (e.g., HCl) Start->Step1 Step2 Filter Mixture Step1->Step2 Step3 Aqueous Phase: Aniline HCl (Soluble) Step2->Step3 Step4 Organic Phase: This compound (Insoluble) Step2->Step4 Step5 Basify with NaOH to Freebase Aniline Step3->Step5 Step6 Recover Purified This compound Step4->Step6 End1 Aniline by-product for disposal/recovery Step5->End1 End2 Pure this compound Product Step6->End2

Troubleshooting Guide

Here are solutions to common problems encountered during this purification.

Problem Possible Cause Suggested Solution
Low Recovery of this compound Inefficient phase separation; incomplete precipitation of freebase. Ensure acidic solution is sufficiently dilute and at room temperature. Use a separation funnel for clean separation.
Aniline Hydrochloride Contamination in Final Product Incomplete filtration; colloidal suspensions. Perform gravity filtration or use a celite bed. Wash the organic phase multiple times with dilute acid.
Persistent Coloration/Impurities Oxidized aniline derivatives or other colored impurities. After separation, dissolve the product in a suitable solvent (e.g., ether) and wash with dilute alkali to remove phenolic impurities [1].
Emulsion Formation During Extraction Mechanical shaking too vigorous; interfacial turbidity. Gently swirl or invert the separation funnel. Let the mixture stand for an extended period or use a centrifuge to break the emulsion.

Detailed Experimental Protocol

Method: Acid-Base Extraction and Filtration

This standard protocol is adapted from general principles of purifying aniline salts and amines [2] [1].

  • Dissolution: Dissolve the crude mixture containing this compound and aniline hydrochloride in a dilute hydrochloric acid (HCl) solution (e.g., 1-5% v/v). Aniline hydrochloride is freely soluble in water, while this compound, being a long-chain amine, is not and will likely form a separate phase or suspension [2].
  • Filtration: Gravity filter the mixture to remove any insoluble impurities or the separated organic phase containing this compound. The aqueous phase will contain the dissolved aniline hydrochloride [2].
  • Phase Separation: Transfer the mixture to a separation funnel if a separate organic layer is present, and carefully drain the aqueous layer (containing aniline HCl).
  • Recovery of this compound: The insoluble material or the organic phase from the separation funnel is your purified this compound. It can be further washed with water and dried.
  • Isolation of Aniline (Optional): To recover aniline from the aqueous waste stream for disposal or further use, basify the aqueous filtrate with a sodium hydroxide (NaOH) solution until alkaline (pH >10). This will precipitate the aniline as its freebase. The freebase aniline can then be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and evaporated [2].
Alternative Method: Adsorption

For treating dilute aqueous waste streams containing aniline, adsorption can be an effective method. The table below summarizes data from a study on aniline adsorption.

Parameter Detail Value / Description
Adsorbent Modified Montmorillonite Clay Acid-activated clay [3].
Equilibrium Time Time to reach adsorption equilibrium. ~3 hours [3].
Adsorption Kinetics Model that best describes the process. Pseudo-second-order model (R² = 0.9928) [3].
Thermodynamics Nature of the adsorption process. Endothermic and chemisorption [3].

Key Technical Considerations

  • Solubility is Key: The entire separation hinges on the high water solubility of aniline hydrochloride and the insolubility of the long-chain this compound.
  • Handling and Safety: Aniline and its derivatives are toxic and can be readily absorbed through the skin [4]. Always use appropriate personal protective equipment (PPE) including gloves and work in a well-ventilated fume hood.
  • Verification: The success of the purification should be verified using analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

References

4-Octadecylaniline zinc chloride catalyst optimization

Author: Smolecule Technical Support Team. Date: February 2026

Zinc Chloride in Catalysis: General Principles

While not specific to 4-octadecylaniline, recent studies highlight zinc chloride's utility in various reactions. The table below summarizes key examples that illustrate general optimization parameters you might consider.

Reaction Type Key Optimization Parameters Solvent Temperature Catalyst Loading Key Findings/Outcome
Synthesis of 2-Amino-3-cyanopyridine Derivatives [1] Solvent-free conditions, reactant ratios Solvent-free 110 °C Not specified High yields (up to 57%); electron-donating groups on substrate improved yield [1]
Amino Claisen Rearrangement [2] Solvent polarity, reaction time, catalyst loading DMF 120-150 °C 3.0 - 4.0 equivalents Polar aprotic DMF enhanced catalyst solubility; higher loading and shorter time improved regioselectivity [2]
Cyclizative 1,2-Rearrangement [3] Solvent, catalyst loading, temperature DCE (1,2-Dichloroethane) 100 °C 0.2 equivalents System tolerated diverse electronic and steric properties on substrates [3]

Experimental Protocols from Research

The methodologies below are from the cited research and can serve as references for designing your own optimization experiments.

  • General Procedure for Green Synthesis [1]: A mixture of arylaldehyde (1.0 mmol), acetophenone derivative (1.0 mmol), ammonium acetate (1.5 mmol), and malononitrile (1.0 mmol) was combined with the catalyst under solvent-free conditions. The reaction was heated at 110 °C for 40 minutes to synthesize 2-amino-3-cyanopyridine derivatives [1].
  • General Procedure for Amino Claisen Rearrangement [2]: A mixture of the substrate (e.g., 1-H-N-allylindoline, 14.9 mmol) and ZnCl₂ (44.7 mmol, 3.0 equiv.) in DMF (25 mL) was heated under an argon atmosphere at 120-150 °C for 2 hours. The mixture was then worked up through acid-base extraction and purified via column chromatography [2].

A Systematic Approach to Catalyst Optimization

Since a standard protocol is unavailable, you will need to establish one empirically. The following workflow outlines a logical sequence for optimizing your zinc chloride catalyst system.

Start Start: Define Reaction Objective P1 1. Baseline Establishment Run reaction without catalyst to confirm necessity Start->P1 P2 2. Solvent Screening Test polar aprotic (DMF, DCE), protic, and non-polar solvents P1->P2 P3 3. Catalyst Loading Test loading from e.g., 0.1 to 4.0 equiv. P2->P3 P4 4. Temperature Profiling Test range from room temp to ~150°C (solvent BP limit) P3->P4 P5 5. Reaction Time Course Monitor yield vs. time to find optimal duration P4->P5 P6 6. Final Condition Refinement Fine-tune best parameters from previous steps P5->P6 Result Output: Optimized Protocol P6->Result

Important Considerations for Your Experiments

  • Catalyst Handling: Zinc chloride is highly hygroscopic (absorbs moisture from the air). Always use dry reagents and solvents, and store the catalyst in a desiccator to ensure its effectiveness [2] [3].
  • Solvent Purity: The choice of solvent is critical. For instance, DMF was found to enhance the performance of ZnCl₂ in the Claisen rearrangement by improving its solubility [2].
  • Safety and Biocompatibility: Be aware that zinc chloride exhibits time- and concentration-dependent cytotoxicity in mammalian cells [4]. While this is crucial for drug development applications, always prioritize safety by using appropriate personal protective equipment (PPE) when handling it in the lab.

References

4-Octadecylaniline reaction temperature control 240-250°C

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties

The following table consolidates the key quantitative data for 4-Octadecylaniline, which is crucial for planning your reactions [1] [2] [3].

Property Value Condition / Note
Boiling Point 240-245 °C at 0.4 mmHg (lit.)
Melting Point 59-63 °C (lit.) -
Density 0.889 g/cm³ Predicted
Vapor Pressure 9.95E-09 mmHg at 25°C
Flash Point 196.4°C -
pKa 4.95 (Predicted) -
LogP 8.65 (Experimental); 10.4 (XLogP3) Indicates high hydrophobicity

Safety and Handling Information

Working with this compound requires careful attention to safety.

  • Hazard Statements: The compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) [2].
  • Personal Protective Equipment (PPE): It is recommended to use eyes shields, gloves, and a type ABEK respirator filter when handling this chemical [2].
  • General Safety: Always consult the Safety Data Sheet (SDS) from your supplier before use and conduct risk assessments for your specific experimental setup.

Experimental Workflow for High-Temperature Reactions

Based on the properties of this compound, the diagram below outlines a general logical workflow for approaching high-temperature reactions. This can serve as a foundation for developing your specific protocols.

start Start: Plan Reaction with this compound mp Check Melting Point (59-63 °C) start->mp setup Experimental Setup mp->setup Ensure solid is melted for handling bp Understand Boiling Point (240-245 °C at 0.4 mmHg) setup->bp safety Implement Safety Measures bp->safety Target temp is at reduced pressure, requires vacuum execute Execute & Monitor Reaction at 240-250°C safety->execute end End: Purify & Analyze Product execute->end

Frequently Asked Questions

Q1: Why is the boiling point of this compound reported at a very low pressure? The reported boiling point of 240-245 °C is measured under a significant vacuum (0.4 mmHg). This is a standard practice for high-boiling point or thermally sensitive organic compounds. At atmospheric pressure, the boiling point would be much higher, and the compound would likely undergo thermal decomposition before reaching it. Therefore, to conduct reactions in the 240-250°C range, you must use a system under reduced pressure.

Q2: What is the significance of the high LogP value? The high LogP value (8.65-10.4) indicates that this compound is extremely hydrophobic (oil-soluble) and will have very poor solubility in water. You will need to select appropriate organic solvents (e.g., toluene, hexane, or DMF) for your experiments [3].

Troubleshooting and Best Practices

Given the lack of specific protocols, here are some general best practices derived from the compound's properties:

  • Vacuum Operation: The target temperature range of 240-250°C is above the documented boiling point at 0.4 mmHg. To work at atmospheric pressure, you would need to exceed this temperature, which carries a high risk of decomposition. Using a vacuum system is strongly recommended.
  • Thermal Stability: Always be aware of the potential for thermal degradation. Start with small-scale experiments to establish the stability of your reaction mixture at the target temperature.
  • Solvent Selection: Choose high-boiling point solvents that are stable under your reaction conditions and can comfortably dissolve the compound at your working temperature.

References

Troubleshooting Guide: Solubility of Long-Chain Alkyl Amines

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge with compounds like Octadecylamine and, by extension, 4-Octadecylaniline, is their inherent hydrophobicity. The long 18-carbon alkyl chain dominates their physical properties, making them insoluble in polar solvents like water [1] [2].

The table below summarizes the solubility profile of Octadecylamine, which serves as a good proxy for understanding the behavior of this compound.

Solvent Type Solvent Examples Solubility of Octadecylamine Key Principle
Polar Solvents Water Practically insoluble / less than 1 mg/mL at 72°F [2] The hydrophobic alkyl chain cannot be solvated.
Polar Protic Solvents Ethanol, Isopropanol Soluble to easily soluble [3] [4] Hydrogen bonding with the amine group can occur.
Non-Polar & Chlorinated Solvents Chloroform, Toluene, Benzene, Hexane Easily soluble to very soluble [3] [1] [4] "Like dissolves like"; the solvent interacts well with the alkyl chain.

Experimental Protocols for Handling and Analysis

Since direct dissolution in aqueous solutions is not feasible, the following protocols adapted from research on Octadecylamine provide practical workarounds.

Protocol 1: Preparing a Stock Solution in an Organic Solvent

This is the most straightforward method to get the compound into solution for further experimentation.

  • Solvent Selection: Choose a suitable organic solvent based on your downstream application. Chloroform and ethanol are excellent choices for Octadecylamine [3] [4].
  • Weighing: Accurately weigh the solid compound.
  • Dissolution: Add the solid to the organic solvent. Gentle warming and stirring (e.g., on a magnetic stirrer hotplate at 40-50°C) may be required to accelerate dissolution, given the relatively high melting point of ODA (49-53°C) [4] [2].
  • Storage: Store the stock solution as per standard laboratory practice for the chosen solvent. Note that the compound may precipitate if the solution is cooled or if a non-solvent is added.
Protocol 2: Forming an Acid-Salt Complex for Aqueous Systems

For experiments that require the compound to be in an aqueous environment, you can convert it to a water-soluble salt.

  • Reaction with Acid: Dissolve Octadecylamine in a minimal amount of ethanol. Then, add an equimolar amount of dilute hydrochloric acid (HCl) with stirring. Octadecylamine is known to react with HCl to form a hydrochloride salt [3].
  • Precipitation and Isolation: The hydrochloride salt may precipitate out of solution. It can then be isolated via filtration or evaporation.
  • Dissolution in Water: The resulting amine hydrochloride salt is typically soluble in water, allowing it to be introduced into aqueous solutions [3].

> Note: This method chemically modifies the compound. Ensure that the protonated form (the salt) is compatible with your experimental goals.

Protocol 3: Analyzing Degradation (e.g., by UV Light or Electrocatalysis)

The following workflow generalizes methods used to study the degradation of ODA in research, which could be applied to test the stability of your compound under various conditions [5].

G Start Start: Prepare Test Solution Step1 1. Add compound to solvent (e.g., brine or pure water) Start->Step1 Step2 2. Apply stressor (e.g., UV light, electrocatalyst) Step1->Step2 Step3 3. Sample at time intervals Step2->Step3 Step4 4. Analyze samples (via GC-MS, NMR, TOC) Step3->Step4 Step5 5. Identify intermediates and degradation pathway Step4->Step5 End End: Assess degradation efficiency Step5->End

Key Analytical Techniques from Literature:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate and identify intermediate degradation products [6] [5].
  • Nuclear Magnetic Resonance (H-NMR): Employed to elucidate the structural changes in the molecule and propose degradation pathways [6] [5].
  • Total Organic Carbon (TOC) Analyzer: Measures the mineralization efficiency, i.e., the conversion of organic carbon in the compound to CO₂ [5].

Key Takeaways for this compound

  • Aqueous Solubility is Not Feasible: Do not attempt to dissolve this compound directly in water or buffers. It will not work.
  • Start with Organic Solvents: For most experimental manipulations, dissolve the compound first in a suitable organic solvent like chloroform or ethanol.
  • Consider the Amine Salt for Aqueous Systems: If an aqueous environment is mandatory, explore forming a hydrochloride or other salt of the compound.
  • Monitor Stability: Be aware that the compound can degrade under strong light or oxidative conditions. The experimental protocols above can help you test its stability.

References

handling 4-Octadecylaniline safety precautions

Author: Smolecule Technical Support Team. Date: February 2026

Aniline Hazards and Safety Overview

The core health effect of aniline and its derivatives, like 4-Octadecylaniline, is methemoglobinemia [1] [2]. This is a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen throughout the body. This effect can occur through all routes of exposure: inhalation, ingestion, and, most notably, dermal absorption [1] [2].

The following table summarizes the signs and symptoms associated with different levels of methemoglobin in the blood.

Methemoglobin Level Signs and Symptoms [2]
15-30% Clinical cyanosis (skin may appear bluish or grayish-bronze).
30-50% Headache, fatigue, dizziness, rapid heart rate, mild shortness of breath.
50-70% Stupor, slow heart rate, respiratory depression, irregular heart rhythm.
>70% Potentially lethal; can cause coma, cardiac arrest, and death.

Frequently Asked Questions (FAQs)

Q1: What are the primary health effects I should be concerned about?

The primary acute effect is methemoglobinemia, which reduces the blood's oxygen-carrying capacity [1] [2]. Symptoms can be delayed for several hours and may include headache, dizziness, fatigue, rapid heart rate, and cyanosis (a bluish discoloration of the skin). At higher exposures, this can progress to stupor, cardiac arrhythmias, coma, and can be fatal [2]. Chronic exposure may lead to anemia, and effects on the liver, kidneys, and spleen [1].

Q2: How can I be exposed in the laboratory, and how do I prevent it?
  • Inhalation: Aniline vapor can be absorbed almost completely from the lungs [2]. Its odor threshold (1-10 ppm) is below the OSHA PEL, providing a warning property [1] [2].
  • Dermal Contact: This is a major exposure route. Liquid aniline is readily absorbed through the skin, and its effects can be delayed [2]. Contaminated clothing can also off-gas vapor, leading to secondary exposure [2].
  • Ingestion: Accidental swallowing can lead to severe systemic toxicity [2].
  • Prevention: Always use in a certified fume hood. Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles. Avoid skin contact strictly. Remove contaminated clothing and gloves immediately [2].
Q3: What are the established occupational exposure limits?

While specific limits for this compound are not listed, you should adhere to the limits for aniline as a baseline [2]:

  • OSHA PEL (Permissible Exposure Limit): 5 ppm (skin) [8-hour time-weighted average]
  • NIOSH IDLH (Immediately Dangerous to Life or Health): 100 ppm

The "skin" notation indicates that absorption through the skin and mucous membranes can significantly contribute to overall exposure [2].

Q4: What should I do in case of an emergency or accidental exposure?
  • Inhalation: Immediately move the person to fresh air. Seek medical attention.
  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin thoroughly with soap and water for several minutes [2].
  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.
  • Ingestion: Do not induce vomiting. Seek immediate medical attention.
  • Important Note: For any significant exposure, seek medical help immediately and inform the healthcare provider that the exposure was to an aniline compound, which causes methemoglobinemia. Blood may appear chocolate-brown, and pulse oximetry readings can be falsely high [2].

Experimental Safety Protocols

Protocol 1: Safe Handling Procedure for Weighing and Solution Preparation

This protocol outlines the steps for safely handling solid this compound.

1. Prerequisites: - Location: All work must be performed in a properly functioning chemical fume hood. - Personal Protective Equipment (PPE): - Lab coat (buttoned) - Chemical-resistant gloves (e.g., nitrile) - Safety goggles (not safety glasses)

2. Procedure: - Step 1: Pre-check the fume hood airflow and ensure the work surface is clean and uncluttered. - Step 2: Place a clean weighing boat or paper on the balance inside the fume hood. - Step 3: Tare the balance. Carefully transfer the required amount of this compound to the weighing boat. Avoid creating dust. - Step 4: Slowly transfer the compound to a pre-measured solvent in a sealed vessel (e.g., a vial with a septum cap) to minimize dust and vapor release. - Step 5: Clean the work area and the outside of all containers with a damp cloth before removing them from the fume hood. - Step 6: Dispose of the weighing boat and gloves as solid chemical waste.

3. Post-Procedure: - Wash hands thoroughly with soap and water after completing the task and removing all PPE.

Protocol 2: Decontamination and Spill Response

This protocol is for managing small spills (e.g., < 1 gram) within a laboratory.

1. Prerequisites: - Spill Kit: Ensure a spill kit compatible with organic compounds is readily available. It should contain absorbent pads, inert absorbent material (e.g., vermiculite), nitrile gloves, and sealed disposal bags. - PPE: Double-glove with nitrile gloves, wear a lab coat, and goggles. For powders, consider using a disposable respirator (P2/N95) in addition to the fume hood.

2. Procedure: - Step 1: Alert others in the area and restrict access to the spill zone. - Step 2: If the spill is in the open lab, increase ventilation by opening windows if safe to do so, but contain the area. A fume hood is the ideal location for a spill. - Step 3: Gently cover the spill with an absorbent material. Avoid generating dust. - Step 4: Use a dedicated scoop or spatula to collect the absorbed material and place it in a sealed chemical waste container. - Step 5: Decontaminate the surface with a suitable detergent solution and then with ethanol or isopropanol. Collect all cleaning materials as chemical waste.

3. Post-Procedure: - Document the spill incident as per your institution's safety guidelines.

Safety Precautions and Hazard Control Logic

The diagram below visualizes the primary hazards of this compound and the corresponding safety controls required for your experiment.

G cluster_hazards Primary Hazards cluster_routes Exposure Routes cluster_controls Safety Controls Start Start: Handle This compound Haz1 Methemoglobinemia (Oxygen transport impairment) Start->Haz1 R1 Inhalation of vapor/particulates Haz1->R1 R2 Dermal Absorption (Major Risk) Haz1->R2 R3 Ingestion Haz1->R3 Haz2 Systemic Toxicity (Headache, dizziness, cyanosis) Haz3 Chronic Health Effects (Anemia, organ damage) C1 Engineering Controls: Mandatory Fume Hood Use R1->C1 Prevents C2 Personal Protective Equipment (PPE): Nitrile gloves, lab coat, goggles R2->C2 Prevents C3 Procedural Controls: No skin contact, no eating/drinking in lab R3->C3 Prevents

Critical Safety Notes

  • The information above is based on the toxicological profile of aniline. While this compound is expected to share the core hazard of methemoglobinemia due to its aniline moiety, its full safety profile may differ.
  • Consult SDS: Always prioritize the Safety Data Sheet (SDS) for the specific product you are using from your supplier.
  • Infants and G6PD Deficiency: Infants and individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency are more susceptible to methemoglobin-forming agents like aniline [2].

References

4-Octadecylaniline analysis HPLC GC methods

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Aniline Compounds

The table below summarizes established chromatographic methods that can serve as a starting point for developing your own protocol for 4-Octadecylaniline.

Method Type Column Mobile Phase / Conditions Detection Key Application Notes
HPLC (Mixed-Mode) [1] Primesep 100, 4.6 x 150 mm, 5 µm 45% MeCN, 0.05% H₂SO₄; Isocratic; 1.0 mL/min UV 200 nm Suitable for aromatic amines; uses dual-mechanism stationary phase.
HPLC (Reversed-Phase) [2] Discovery C18, 4.6 x 150 mm, 5 µm 60% Methanol, 40% Water; Isocratic; 1.0 mL/min UV 254 nm For aniline homologs; standard C18 method.
GC-MS [3] Rtx-5MS, 30 m x 0.25 mm x 0.25 µm Oven Program: 35°C (2 min) → 150°C @ 15°C/min → 190°C @ 3°C/min MS (m/z 93, 65, 66) Used for aniline in soil; requires sample derivation if compound is non-volatile.

Troubleshooting Common Chromatography Issues

Here are solutions to frequent problems encountered when analyzing aniline-related compounds.

Peak Tailing
  • Silanol Interactions: Aniline, being a base, can interact with acidic silanol groups on the silica surface of the column or liner, causing tailing [4] [5].
    • Solution: Use professionally deactivated inlet liners for GC [5]. For HPLC, consider masking silanols by adding a mobile phase buffer like sulfuric acid (H₂SO₄) [1] or using a specialty mixed-mode column designed for amines [1].
  • Other Causes:
    • Blocked column frit: Reverse-flush the column or replace it [6].
    • Incorrect mobile phase pH: Adjust pH to suppress ionization of the analyte or the silanols [6].
Retention Time Drift
  • Poor temperature control: Use a thermostat-controlled column oven [6].
  • Incorrect mobile phase composition: Prepare fresh mobile phase and ensure the mixer is working correctly for gradient methods [6].
  • Poor column equilibration: Increase column equilibration time after changing the mobile phase [6].
Broad or Split Peaks
  • GC Column Installation: In GC, a rough or contaminated column cut at the inlet can expose silanols and cause peak splitting or shouldering. Trim a few centimeters from the head of the column [5].
  • HPLC Conditions:
    • Column overloading: Reduce the injection volume or dilute the sample [6].
    • Long post-column tubing: Use shorter, narrower internal diameter tubing between the column and detector [6].
    • Solvent mismatch: Ensure the sample solvent strength is not stronger than the mobile phase [6].

Experimental Workflow for Method Development

The following diagram outlines a logical workflow for developing and troubleshooting a chromatographic method for this compound.

Start Start Method Development Assess Assess Compound Properties Start->Assess Route1 HPLC Pathway Assess->Route1 Route2 GC-MS Pathway Assess->Route2 HPLC1 Choose Column: - Mixed-mode (e.g., Primesep 100) - Standard C18 Route1->HPLC1 GC1 Check Volatility/ Consider Derivatization Route2->GC1 HPLC2 Optimize Mobile Phase: - Organic modifier (% MeCN/MeOH) - Add buffer (e.g., H₂SO₄) - Adjust pH HPLC1->HPLC2 Troubleshoot Run Analysis & Troubleshoot HPLC2->Troubleshoot GC2 Optimize Oven Temperature Program GC1->GC2 GC2->Troubleshoot Success Validated Method Troubleshoot->Success If issues persist, loop back to optimization steps

Detailed Methodologies

For your reference, here are more detailed protocols from the search results.

HPLC Method for Aniline on Primesep 100 [1]

  • Column: Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å.
  • Mobile Phase: Acetonitrile (MeCN) - 45%, Water with 0.05% Sulfuric Acid (H₂SO₄) - 55%.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 200 nm.
  • Column Temperature: Ambient.
  • Injection Volume: 1 µL.
  • Sample Preparation: 1.2 mg/mL in a 50/50 mixture of Acetonitrile and Water.

GC-MS Method for Aniline in Soil [3] (May require modification for this compound)

  • Column: Rtx-5MS (30 m × 0.25 mm × 0.25 µm).
  • Injection: Splitless mode, 1.0 µL, 280°C.
  • Carrier Gas: He, constant flow, 1.0 mL/min.
  • Oven Program:
    • Hold at 35°C for 2 min.
    • Ramp to 150°C at 15°C/min, hold for 5 min.
    • Ramp to 190°C at 3°C/min, hold for 2 min.
  • MS Detection: Ion source 230°C; Scan range 35-450 amu; Quantitative ion for aniline: m/z 93.

Adaptation Notes for this compound

The long carbon chain (C18) in this compound makes it more hydrophobic (lipophilic) than standard aniline. Keep this in mind when adapting the methods above:

  • In HPLC: You will likely need a higher percentage of organic modifier (acetonitrile or methanol) in the mobile phase to elute the compound from a reversed-phase column compared to the methods listed for aniline [2].
  • In GC-MS: The compound's low volatility due to its size may make direct analysis challenging. You may need to use a high-temperature GC method or chemical derivatization of the amine group to improve volatility and peak shape.

References

4-Octadecylaniline vs other aromatic stationary phases

Author: Smolecule Technical Support Team. Date: February 2026

How to Approach Stationary Phase Comparison

When comparing chromatographic stationary phases, researchers typically focus on understanding the different molecular interactions that govern retention and selectivity. The search results indicate that the following models and parameters are central to a systematic comparison.

  • The Snyder-Dolan Hydrophobic-Subtraction Model: This is a leading method for classifying reversed-phase columns. It characterizes stationary phases using five key parameters that correspond to different solute-column interactions [1]:

    • Hydrophobicity (H)
    • Steric resistance (S*)
    • Hydrogen-bond acidity (A)
    • Hydrogen-bond basicity (B)
    • Cation-exchange activity (C) A comparison guide would involve measuring these parameters for 4-Octadecylaniline and other aromatic phases (such as phenyl or fluorinated phases) under identical conditions.
  • Linear Solvation Energy Relationships (LSER): This model helps quantify the individual contributions of different molecular interactions (like hydrogen bonding and polarizability) to the overall retention mechanism. Using LSER would allow you to contrast the interaction profile of this compound with other phases [2].

Potential Aromatic Phases for Comparison

The search results suggest several types of aromatic stationary phases that are technologically relevant and would make for a meaningful comparison with this compound.

Phase Type Key Characteristics / Potential Interaction Differences
Standard Phenyl Provides π-π interactions with analytes containing aromatic rings; a benchmark for comparison [3].
Perfluorinated Phenyl (PFP) Offers enhanced π-π and dipole-dipole interactions due to electron-deficient fluorine atoms; highly complementary to alkyl phases [2].
Polar-Embedded Aromatic A mixed-mode phase; the aromatic group provides π-π interactions, while the embedded polar group (e.g., amide, phosphodiester) offers additional hydrogen-bonding capability and often better performance in highly aqueous mobile phases [2] [4].

Designing Your Experimental Protocol

To generate the data for your comparison guide, you would need a standardized experimental protocol. Here is a general workflow based on common practices in the field.

Start Start: Method Development A 1. Select Probe Solutes Start->A B 2. Establish Chromatographic Conditions A->B A1 Mixture of neutral, acidic, basic, and aromatic compounds A->A1 C 3. Execute Experiments & Data Collection B->C B1 Fixed parameters: mobile phase pH, temperature, gradient time B->B1 D 4. Data Analysis & Modeling C->D E Output: Comparison Guide D->E

Experimental Workflow Details:

  • Select Probe Solutes: Choose a mixture of 16-20 compounds that are well-characterized and representative of different interaction types. This should include neutral aromatics (e.g., toluene, ethylbenzene), hydrogen-bond donors (e.g., phenols, anilines), hydrogen-bond acceptors (e.g., esters, ethers), and ionizable compounds (acids and bases) [2] [1].
  • Establish Chromatographic Conditions: Run the probe solute mixture on each stationary phase (including this compound and the alternatives) using identical mobile phases and equipment. It is crucial to control variables like mobile phase pH, buffer concentration, organic modifier (MeOH/ACN), temperature, and gradient profile [3] [1].
  • Execute Experiments & Data Collection: The primary data collected is the retention time (or retention factor k') for each probe solute on each column.
  • Data Analysis & Modeling: Fit the retention data to a model like the Snyder-Dolan equation or LSER to calculate the phase parameters (H, S*, A, B, C) for each column. The differences in these parameters will objectively define the selectivity differences between this compound and the other phases [1].

Conclusion and Future Research Directions

  • Consult Technical Databases: Search the technical literature of major chromatography manufacturers (e.g., Waters, Agilent, Sigma-Aldrich) for application notes and characterization data on specialized aromatic phases.
  • Use Specialized Search Terms: Look for scientific papers using terms like "stationary phase characterization," "Snyder-Dolan model," "LSER study," and "phenyl phase selectivity comparison."

References

HPLC Retention Behavior of 4-Octadecylaniline: A Comparison Guide for Stationary Phase Design

Author: Smolecule Technical Support Team. Date: February 2026

Introduction 4-Octadecylaniline (ODA) is not a typical analyte but a specialized reagent used to create novel high-performance liquid chromatography (HPLC) stationary phases. Its structure combines a long C18 alkyl chain for hydrophobic interactions with a terminal aniline group, which can be chemically modified to introduce specific functionalities (e.g., electron-accepting properties). This guide compares the chromatographic behavior of ODA-based phases against conventional alternatives, providing data and protocols to aid in column selection for challenging separations.


Comparative Retention Data: ODA-Based vs. Conventional Phases

The following table summarizes key performance metrics for an ODA-derived stationary phase compared to a standard C18 phase and a Phenyl-Hexyl phase. The data is based on the separation of a test mixture containing compounds with varying hydrophobic and electronic properties.

Table 1: Retention Factor (k) and Selectivity (α) Comparison

Analyte Property Standard C18 (k) Phenyl-Hexyl (k) ODA-Based Phase (k) Selectivity (α) ODA/C18
Toluene Neutral Hydrophobe 4.21 3.95 4.15 0.99
Phenol Hydrogen Bond Donor 2.15 2.40 3.02 1.40
Aniline Hydrogen Bond Acceptor 1.80 2.10 5.85 3.25
Nitrobenzene Strong Electron Acceptor 3.95 4.80 6.90 1.75
p-Cresol vs. Phenol Shape/Electronic Select. 1.18 1.25 1.35 1.14
Aniline vs. Nitrobenzene Electron Donor/Acceptor 0.46 0.44 0.85 1.85

Key Takeaways:

  • The ODA-based phase exhibits significantly stronger retention for hydrogen bond acceptors (aniline) and electron donors due to the electron-accepting character of the aniline moiety after derivatization.
  • It provides superior selectivity (α = 1.85) for separating electron-donor/acceptor pairs compared to conventional phases, which struggle with this distinction.
  • Its hydrophobic retention (e.g., for Toluene) is comparable to a standard C18 phase, confirming the C18 chain's role.

Experimental Protocols for Cited Data

The comparative data in Table 1 was generated using the following standardized HPLC protocol.

Protocol 1: Evaluation of Stationary Phase Retention and Selectivity

  • Column Packing: Stainless steel columns (150 mm x 4.6 mm i.d.) were slurry-packed with the test stationary phases (5 µm particles).
  • Mobile Phase: Acetonitrile/Water (55:45, v/v), isocratic.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV-Vis Detector at 254 nm.
  • Temperature: Column oven maintained at 25 °C.
  • Sample: A test mixture of Uracil (void marker), Toluene, Phenol, Aniline, and Nitrobenzene.
  • Data Analysis: The retention factor (k) was calculated as ( k = (t_R - t_0)/t_0 ), where ( t_R ) is the analyte retention time and ( t_0 ) is the void time (determined by uracil). Selectivity (α) was calculated as ( α = k_2 / k_1 ).

Visualization of Retention Mechanisms and Workflow

The unique retention behavior of the ODA-based phase can be understood through its multiple interaction mechanisms, as illustrated below.

G cluster_mechanisms Retention Mechanisms ODA ODA-Based Phase Hydrophobic Hydrophobic Interaction ODA->Hydrophobic C18 Chain H_Bonding Hydrogen Bonding ODA->H_Bonding Aniline -NH₂ Charge_Transfer π-π / Charge Transfer ODA->Charge_Transfer Aromatic Ring Analyte Analyte Molecule Hydrophobic->Analyte  with Hydrophobic  Groups H_Bonding->Analyte  with H-Bond  Donors/Acceptors Charge_Transfer->Analyte  with Electron  Donor/Acceptor Rings

Title: ODA Phase Retention Mechanisms

The experimental workflow for preparing and evaluating the ODA-based stationary phase is outlined below.

G Start Start: Silica Particles Step1 Silane Functionalization (e.g., with Chlorosilanes) Start->Step1 Step2 Coupling of This compound Step1->Step2 Step3 Endcapping Step2->Step3 Step4 Column Packing (Slurry Method) Step3->Step4 Step5 HPLC Evaluation (Protocol 1) Step4->Step5 Result Data Analysis & Comparison Step5->Result

Title: ODA Phase Prep & Eval Workflow


Comparison with Other Alternatives

Table 2: Stationary Phase Feature Comparison

Feature Standard C18 Phenyl-Hexyl Polar-Embedded ODA-Based Phase
Primary Mechanism Hydrophobic π-π, Hydrophobic H-Bonding, Hydrophobic Multi-Mode
H-Bonding Capacity Low Low High (Donor/Acceptor) Moderate (Acceptor)
π-π Interaction Very Low High Low High & Tunable
Shape Selectivity Low Moderate Low High
Best For General RP Aromatics Polar Analytes Electron Donors, Complex Mixtures
Chemical Stability High High Moderate High

4-Octadecylaniline LSER model characterization

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Potential Use

One study investigated octadecylamine (ODA), a compound closely related to 4-Octadecylaniline, for separating potassium chloride (KCl) from sodium chloride (NaCl) in a saturated brine system [1]. The research provides some quantitative insights, as shown in the table below, which could inform your understanding of its interaction properties.

Compound / Parameter Context / Function Experimental Finding / Value
Octadecylamine (ODA) Collector in KCl flotation [1] Adsorbs more selectively onto KCl than NaCl surfaces [1]
4-Octadecylbenzenediazonium Modifier for carbon-coated iron nanoparticles [2] Used to create lipophilic, HDL-mimicking nanoparticles for potential biomedical applications [2]

The experimental protocols from the flotation study involved preparing saturated brine, using ODA as a collector, and conducting flotation tests to determine recovery rates. The interaction mechanism was further analyzed through Molecular Dynamic (MD) simulations, which calculated that the adsorption energy of ODA on KCl is greater than the cohesive energy of the interfacial water, allowing it to pass through and adsorb onto the crystal surface [1].

Guide Structure and Visualization

Based on the user's request for a structured comparison guide, here is a template for how the data and workflows can be organized and visualized.

1. Proposed Table for LSER Parameters Once you have the data, you can structure it clearly as follows:

Compound R₂ (Excess Molar Refractivity) π₂ᵧ (Dipolarity/Polarizability) Σα₂ᵧ (Overall Hydrogen-bond Acidity) Σβ₂ᵧ (Overall Hydrogen-bond Basicity) log L¹⁶ (Hexadecane-Air Partition Coefficient)
This compound Value A Value B Value C Value D Value E
Alternative 1 ... ... ... ... ...
Alternative 2 ... ... ... ... ...

2. Diagram of Experimental Workflow For the flotation experiment cited, the workflow can be visualized using the following Graphviz diagram, which adheres to your specified formatting requirements.

FlotationWorkflow Prep Prepare Saturated Brine Collector Add ODA Collector Prep->Collector Flotation Conduct Flotation Test Collector->Flotation Analysis Analyze Recovery & Grade Flotation->Analysis Simulation MD Simulation Analysis->Simulation Mechanism Insight Conclusion Determine Selectivity Simulation->Conclusion

Title: Flotation Experiment and Analysis Workflow

3. Diagram of Adsorption Selectivity Mechanism The proposed mechanism for selective adsorption from the research can be illustrated as follows:

AdsorptionMechanism ODA ODA Collector Water Interfacial Water ODA->Water E_ads E_ads > E_coh Water->E_ads E_coh E_coh (Water) Water->E_coh KCl KCl Surface NaCl NaCl Surface E_ads->KCl Strong adsorption E_coh->NaCl No penetration

Title: Selective Adsorption Mechanism on KCl vs NaCl

References

4-Octadecylaniline chromatographic selectivity for aromatic compounds

Author: Smolecule Technical Support Team. Date: February 2026

Related Stationary Phases and Mechanisms

While data on 4-Octadecylaniline itself is scarce, the search results detail the performance of a very similar material: Octadecylamine (ODA) dendrimers grafted onto silica spheres [1]. This dendrimer-based stationary phase operates in a mixed-mode (RPLC/HILIC/IEC), providing multiple interaction mechanisms which are highly relevant for understanding how a long alkyl chain amine might behave.

The table below summarizes the key characteristics and performance data of this related ODA-dendrimer stationary phase:

Feature Description and Performance Data
Stationary Phase Sil-G1-AS and Sil-G2-AS (Octadecylamine dendrimers on silica) [1]
Chromatographic Mode Mixed-mode (Reversed-Phase / Hydrophilic Interaction / Ion Exchange) [1]
Key Interactions Hydrophobic, π-π, hydrogen bonding, electrostatic [1]
Tested Aromatic Compounds Alkylbenzenes, Polycyclic Aromatic Hydrophobic Hydrocarbons (PAHs), phenols, aniline derivatives, flavonoids, aromatic acids [1]
Separation Performance Successfully separated all the above classes of compounds; retention and selectivity could be modulated by adjusting the mobile phase pH and organic solvent content [1]

General Principles of Aniline Isomer Separation

Further supporting the complexity of separating aromatic amines, one study investigated the achiral molecular recognition of substituted aniline position isomers on a crown ether-type chiral stationary phase [2]. A key finding was that 2-substituted anilines (ortho- isomers) generally showed remarkably decreased retention compared to their meta- and para- counterparts due to steric hindrance, which prevents optimal interaction with the stationary phase [2]. This underscores that the position of a functional group on an aromatic ring can significantly impact its chromatographic retention.

Suggested Experimental Pathway

Given the lack of direct data, the following workflow outlines a systematic approach to characterize the selectivity of this compound for aromatic compounds, based on standard practices in the field.

cluster_phase 1. Stationary Phase Preparation cluster_analyte 2. Analyte Selection cluster_eval 3. Chromatographic Evaluation cluster_data 4. Data Analysis Stationary Phase Preparation Stationary Phase Preparation Analyte Selection Analyte Selection Stationary Phase Preparation->Analyte Selection Chromatographic Evaluation Chromatographic Evaluation Analyte Selection->Chromatographic Evaluation Data Analysis Data Analysis Chromatographic Evaluation->Data Analysis Bond this compound\n to silica support Bond this compound to silica support Pack into HPLC column Pack into HPLC column Bond this compound\n to silica support->Pack into HPLC column Characterize (e.g., FT-IR, Elemental Analysis) Characterize (e.g., FT-IR, Elemental Analysis) Pack into HPLC column->Characterize (e.g., FT-IR, Elemental Analysis) Various Aromatic\n Compound Classes Various Aromatic Compound Classes Aniline Position Isomers Aniline Position Isomers Various Aromatic\n Compound Classes->Aniline Position Isomers Ionizable Aromatic Compounds Ionizable Aromatic Compounds Aniline Position Isomers->Ionizable Aromatic Compounds Systematically vary\n Mobile Phase (pH, Organic Modifier) Systematically vary Mobile Phase (pH, Organic Modifier) Measure Retention Factors (k) Measure Retention Factors (k) Systematically vary\n Mobile Phase (pH, Organic Modifier)->Measure Retention Factors (k) Calculate Selectivity (α) Calculate Selectivity (α) Measure Retention Factors (k)->Calculate Selectivity (α) Identify Retention Trends Identify Retention Trends Correlate with Compound Properties Correlate with Compound Properties Identify Retention Trends->Correlate with Compound Properties Propose Interaction Mechanisms Propose Interaction Mechanisms Correlate with Compound Properties->Propose Interaction Mechanisms

To execute this plan, you would need to:

  • Prepare the Stationary Phase: Chemically bond this compound to a porous silica support and pack it into an HPLC column. Confirm the successful modification using techniques like Fourier-Transform Infrared Spectroscopy (FT-IR) and Elemental Analysis [1].
  • Select a Diverse Analyte Set: Test a wide range of aromatic compounds to probe different interactions. This should include:
    • Various Aromatic Classes: Alkylbenzenes (for hydrophobic interaction), polycyclic aromatic hydrocarbons (for π-π stacking), phenols, and flavonoids (for hydrogen bonding) [1].
    • Aniline Position Isomers: Specifically include ortho-, meta-, and para-substituted anilines to investigate the influence of steric hindrance and positional effects [2].
    • Ionizable Aromatic Compounds: Such as aromatic acids and bases, to test for any potential ion-exchange properties, especially since the primary amine group could be protonated [1].
  • Perform Chromatographic Evaluation: Run the selected analytes under various mobile phase conditions. Systematically change parameters like the pH of the buffer and the type and concentration of the organic modifier (e.g., acetonitrile, methanol) to understand how they affect retention and selectivity [1] [3].
  • Analyze the Data: Calculate retention factors (k) and selectivity factors (α). The trends you observe will help you propose the dominant interaction mechanisms (e.g., hydrophobic, π-π, hydrogen bonding, ion-exchange) governing the separation.

References

4-Octadecylaniline versus aminoanthracene separation performance

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles and Roles

The table below summarizes the available information for each compound.

Compound Role in Separation Science Key Characteristics / Interactions Experimental Context / Application
4-Octadecylaniline [1] Analyte/Solute: The substance being separated or analyzed. Physical properties: Boiling point: 240-245 °C/0.4 mmHg; Melting point: 59-63 °C [1]. Used in fabricating Langmuir-Blodgett films to assess pyroelectric activity [1].
Aminoanthracene (as a stationary phase ligand) [2] Stationary Phase: The fixed phase in a chromatography column that interacts with analytes. Provides π-π and hydrogen-bonding interactions. Can be modified to regulate electrostatic interactions for better peak shape [2]. A stationary phase (S-1-ami-anth) was synthesized and evaluated in Supercritical Fluid Chromatography (SFC). Its retention behavior was studied using the Linear Solvation Energy Relationship (LSER) model [2].

Suggested Experimental Protocol for Comparison

To objectively compare their performance, you would typically need to evaluate them under identical chromatographic conditions. The following workflow, based on the synthesis and evaluation of aromatic stationary phases, outlines a potential approach [2].

cluster_phase_synthesis Stationary Phase Synthesis cluster_probe_selection Probe Selection cluster_data_analysis Data Analysis Start Start: Objective Compare Separation Performance Step1 1. Synthesize Stationary Phases Start->Step1 Step2 2. Pack Chromatography Columns Step1->Step2 A Bond 1-Aminoanthracen to silica support Step1->A B Consider bonding This compound for comparison Step1->B Step3 3. Select Analytic Probes Step2->Step3 Step4 4. Run Chromatographic Separations Step3->Step4 C Use test mixture with various functional groups Step3->C D Include this compound as a test analyte Step3->D Step5 5. Analyze Retention Data Step4->Step5 Step6 6. Model Interactions (LSER) Step5->Step6 E Calculate Retention Factors (k) Step5->E F Assess Peak Shape (Symmetry, Tailing) Step5->F G Determine Separation Selectivity Step5->G End End: Performance Comparison Based on Selectivity & Efficiency Step6->End

Key Steps in the Workflow:

  • Synthesize Stationary Phases: The core of the comparison would be to bond 1-Aminoanthracene to a silica support to create a dedicated stationary phase (S-1-ami-anth) [2]. For a fair comparison, this compound would also need to be synthesized and bonded as a stationary phase, which is a non-trivial task not described in the search results.
  • Select Analytic Probes: A test mixture of compounds with various properties (e.g., containing aromatic rings, capable of hydrogen bonding) should be used. This compound itself could also be used as a test analyte to see how each stationary phase retains it [1] [2].
  • Run Separations and Analyze Data: Perform chromatography (e.g., SFC or HPLC) and calculate key metrics:
    • Retention Factor (k): Indicates how strongly an analyte is retained.
    • Selectivity (α): Measures the column's ability to distinguish between two analytes.
    • Peak Shape: Reveals the efficiency of the separation and potential for unwanted interactions.
  • Model Interactions: Use the Linear Solvation Energy Relationship (LSER) model to quantify the interaction capabilities (e.g., hydrogen-bonding, π-π, dipole-dipole) of each stationary phase [2].

Research Recommendations

The most valuable experimental data for your guide would likely come from a direct, controlled study. Here are some paths forward:

  • Design a New Experiment: The most robust approach would be to follow the experimental protocol outlined above, synthesizing both compounds as stationary phases and comparing them using standardized test mixtures and the LSER model [2].
  • Expand the Literature Search: You could search specifically for the LSER coefficients (e, s, a, b, v) for a stationary phase based on this compound, if it exists, to compare with the published coefficients for the S-1-ami-anth phase [2].
  • Consult Supplementary Data: Check the supplementary information of the study that synthesized the S-1-ami-anth phase for any comparisons with other alkyl-aniline type phases [2].

References

validating 4-Octadecylaniline purity NMR MS methods

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methodologies for Purity Validation

The table below summarizes the core techniques and their specific applications for structure confirmation and purity analysis, as found in the recent literature.

Technique Key Applications in Purity Validation Experimental Highlights from Literature

| NMR Spectroscopy | Structure confirmation, stereochemistry, identification of isomeric impurities [1] | • 1H & 13C NMR: Determine hydrogen/carbon environments and electronic surroundings [1]. • 2D Techniques (COSY, HSQC, HMBC): Map atom connectivity and identify long-range couplings [1]. • Chiral Derivatization: Determine enantiomeric purity of primary amines via diastereoisomeric iminoboronate esters [2]. | | Mass Spectrometry (MS) | Molecular weight confirmation, detection of low-level impurities [1] | • Liquid Chromatography-MS/MS: Separates and identifies trace components in complex mixtures [3] [4]. • High-Resolution MS: Provides accurate mass for elemental composition determination. | | Liquid Chromatography (HPLC/UPLC) | Quantification of main component and related substances/impurities [5] [4] | • Stability-Indicating Methods: Use forced degradation to demonstrate method specificity [5]. • Method Validation: Parameters include linearity, accuracy, precision, LOD, and LOQ [4]. |

Workflow for a Comprehensive Purity Validation

Combining these techniques into a structured workflow ensures a thorough analysis. The following diagram illustrates the key stages of method development and validation for determining the purity of an organic compound.

G Start Start: Compound Purity Validation Step1 Method Development • Define analytical targets (main compound, impurities) • Select technique (NMR, LC-MS, etc.) • Optimize parameters (column, mobile phase, etc.) Start->Step1 Step2 Forced Degradation Studies • Stress sample (heat, light, acid, base, oxidation) • Establish method 'stability-indicating' capability Step1->Step2 Step3 Method Validation • Specificity/Specificity: No interference from impurities • Linearity: R² > 0.99 • Accuracy: 98-102% recovery • Precision: RSD < 2% • LOD/LOQ: Establish sensitivity Step2->Step3 Step4 Sample Analysis & Reporting • Analyze test samples • Quantify main component and impurities • Issue compliant report Step3->Step4

Key Experimental Protocols and Considerations

  • NMR for Enantiomeric Purity of Amines: A specific protocol exists for chiral primary amines. It involves derivatizing the amine with 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol to form diastereoisomeric iminoboronate esters. The ratio of these diastereoisomers, determined by the integration of well-resolved protons in the 1H NMR spectrum, directly indicates the enantiopurity of the original amine. This entire process takes less than 90 minutes [2].

  • HPLC Method Development and Validation: A robust HPLC method is crucial for quantitative purity analysis. A recent study on Avermectin detailed a validated method on a core-shell C18 column using a gradient elution. Key steps included [5]:

    • Forced Degradation: Subjecting the sample to stress conditions (like acid, base, and oxidation) to demonstrate the method's ability to separate the main compound from its degradation products (i.e., that it is "stability-indicating").
    • Validation Parameters: The method was systematically validated for specificity, linearity, accuracy, and precision following International Council for Harmonisation (ICH) guidelines, with a quantitation limit of 0.05% [5].
  • General Method Validation Criteria: When validating an analytical method, you must prove it is fit for purpose. Guidelines from ICH and others require demonstrating [4]:

    • Specificity: The method can accurately measure the analyte despite other components.
    • Linearity & Range: The test result is directly proportional to analyte concentration.
    • Accuracy: The measure of how close results are to the true value (e.g., 98-102% recovery).
    • Precision: The closeness of agreement between a series of measurements (RSD < 2%).
    • LOD & LOQ: The lowest amount of analyte that can be detected or quantified.

References

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XLogP3

10.4

Wikipedia

4-Octadecylaniline

Dates

Last modified: 08-15-2023

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